molecular formula C6H7ClN2O B2624374 3-Amino-2-(2-chloroacetyl)but-2-enenitrile CAS No. 497084-16-9

3-Amino-2-(2-chloroacetyl)but-2-enenitrile

Cat. No.: B2624374
CAS No.: 497084-16-9
M. Wt: 158.59
InChI Key: COEGBOCHNHHERG-UHFFFAOYSA-N
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Description

3-Amino-2-(2-chloroacetyl)but-2-enenitrile is a useful research compound. Its molecular formula is C6H7ClN2O and its molecular weight is 158.59. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-3-amino-2-(2-chloroacetyl)but-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4(9)5(3-8)6(10)2-7/h2,9H2,1H3/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEGBOCHNHHERG-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)CCl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C#N)/C(=O)CCl)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and functional groups of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: 3-Amino-2-(2-chloroacetyl)but-2-enenitrile: Molecular Architecture, Reactivity, and Applications in Medicinal Chemistry

Executive Summary:

This guide provides a comprehensive technical analysis of this compound, a polyfunctionalized molecule of significant interest to researchers in organic synthesis and drug discovery. With a molecular formula of C6H7ClN2O and a molecular weight of 158.59, this compound serves as a versatile synthetic intermediate.[1] Its unique architecture, featuring a confluence of nucleophilic and electrophilic centers, makes it an ideal precursor for the synthesis of diverse heterocyclic systems. This document elucidates the compound's structural features, explores its reactivity profile, and contextualizes its potential applications as a scaffold and covalent warhead in modern medicinal chemistry.

Introduction

This compound is a specialized organic compound that belongs to the class of β-enaminonitriles. These structures are characterized by an amino group and a nitrile group attached to the double bond of an alkene, creating a conjugated system with unique electronic properties. The addition of a chloroacetyl group introduces a highly reactive electrophilic site, transforming the molecule into a powerful building block for constructing more complex molecular frameworks.

For drug development professionals, compounds like this are of particular interest. The nitrile moiety is a prevalent pharmacophore found in over 30 FDA-approved drugs, valued for its ability to act as a hydrogen bond acceptor and its metabolic stability.[2][3] Furthermore, the chloroacetyl group is a well-established electrophilic warhead capable of forming covalent bonds with biological targets, a strategy increasingly employed in the design of potent and selective inhibitors. This guide will dissect the molecule's components to provide a foundational understanding of its synthetic utility and pharmacological potential.

Molecular Structure and Functional Group Analysis

The chemical identity and reactivity of this compound are dictated by the interplay of its distinct functional groups, each contributing to its overall electronic and steric profile.

Core Scaffold: The But-2-enenitrile Backbone

The foundation of the molecule is a four-carbon chain featuring a double bond (ene) and a terminal nitrile group. This arrangement, specifically a β-enaminonitrile, allows for electron delocalization across the C=C double bond, the amino group, and the nitrile group. This conjugation is critical as it influences the nucleophilicity of the enamine system. The double bond also introduces the possibility of geometric isomerism (E/Z), which can have significant implications for the molecule's three-dimensional shape and its interaction with biological targets.[4][5]

Key Functional Groups

The molecule's reactivity is best understood by analyzing its individual functional components:

  • Primary Amino Group (-NH2): This group renders the molecule basic and nucleophilic.[4][5] In the context of the enamine system, the nitrogen's lone pair of electrons participates in resonance, increasing the electron density of the double bond and making the α-carbon susceptible to electrophilic attack.

  • Nitrile Group (-C≡N): The cyano group is a strong electron-withdrawing group with a significant dipole moment. It is a versatile functional group in medicinal chemistry, often serving as a hydrogen bond acceptor or a bioisosteric replacement for a carbonyl group.[2] While relatively stable, it can undergo nucleophilic addition under certain conditions.[5]

  • Chloroacetyl Group (-C(O)CH2Cl): This is the most reactive component for targeted synthesis. It contains two key electrophilic sites:

    • Carbonyl Carbon: Susceptible to nucleophilic attack.

    • α-Carbon: The carbon atom bonded to the chlorine is highly electrophilic because chlorine is an excellent leaving group. This makes the chloroacetyl moiety a potent alkylating agent, ideal for reactions with nucleophiles.[4]

  • Alkene Group (C=C): The carbon-carbon double bond provides structural rigidity and is part of the conjugated enamine system that is crucial for the molecule's synthesis and reactivity.

Below is a diagram illustrating the molecular structure and the strategic placement of these functional groups.

Caption: Molecular structure of this compound.

Table 1: Functional Group Properties and Roles

Functional Group Chemical Formula Key Properties Role in Reactivity & Application
Amino -NH₂ Nucleophilic, Basic, H-bond donor Activates the alkene via resonance; provides a site for further derivatization.
Nitrile -C≡N Electron-withdrawing, H-bond acceptor Enhances pharmacological profiles; can be a target for nucleophilic addition.[2]
Chloroacetyl -C(O)CH₂Cl Highly electrophilic, Alkylating agent Primary site for reaction with nucleophiles; acts as a covalent warhead in drug design.

| Alkene | >C=C< | Part of conjugated system | Provides structural rigidity; its electron density is modulated by the amino group. |

Synthesis and Reactivity Profile

Synthetic Strategy: C-Acylation of an Enamine Precursor

The most logical and field-proven approach for synthesizing this molecule is the C-acylation of a β-enaminonitrile precursor, such as 3-aminocrotononitrile, with chloroacetyl chloride.[6]

Causality of the Reaction: The reaction proceeds via an electrophilic attack on the enamine. While the amino group is nucleophilic, the delocalization of its lone pair electrons into the conjugated system significantly increases the electron density on the α-carbon of the double bond. This makes the α-carbon the "softer" and more favorable site for acylation, leading to the desired C-acylated product rather than N-acylation. This is a common and predictable reactivity pattern for enamine systems.[6]

Caption: Synthetic workflow for this compound.

Reactivity Hotspots: A Versatile Intermediate

The molecule's true value lies in its predictable reactivity, which allows for the controlled synthesis of more complex structures. The primary site of reactivity is the chloroacetyl group, which readily undergoes nucleophilic substitution with a wide range of nucleophiles (e.g., amines, thiols, hydrazines). This reactivity is the cornerstone of its use as a building block for heterocyclic chemistry.[6][7][8] For instance, reaction with binucleophiles like hydrazine can lead to the formation of polyfunctionalized heterocyclic compounds.[6]

G cluster_0 Core Reactant cluster_1 Reagents cluster_2 Product Class A 3-Amino-2-(2-chloroacetyl) but-2-enenitrile C Polyfunctionalized Heterocycles (e.g., Pyrazoles, Pyridines) A->C Intramolecular Cyclization B Binucleophile (e.g., Hydrazine) B->C Nucleophilic Attack

Caption: General reaction pathway for heterocyclic synthesis.

Relevance and Applications in Drug Discovery

The structural motifs within this compound are highly relevant to contemporary drug design.

Potential as a Covalent Inhibitor

Targeted covalent inhibition is a validated strategy for achieving high potency and prolonged duration of action. The chloroacetyl group is a classic electrophilic "warhead" that can be targeted by a nucleophilic residue, most commonly a cysteine, in the active site of an enzyme.[2] By forming an irreversible covalent bond, the inhibitor permanently deactivates the target protein. This mechanism is particularly effective for overcoming drug resistance and for targets where high affinity is difficult to achieve with reversible inhibitors. The scaffold of this molecule allows for the strategic positioning of this warhead within a larger molecule designed to bind to a specific protein target.

A Scaffold for Combinatorial Chemistry

The molecule is an ideal starting point for generating libraries of diverse compounds. The reactive chloroacetyl handle can be reacted with a wide array of nucleophiles, while the amino group can be further modified, allowing for systematic exploration of the chemical space around the core structure. This is invaluable in the early stages of drug discovery for identifying initial hits and for structure-activity relationship (SAR) studies.[9]

Experimental Protocols and Handling

Protocol: Synthesis via C-Acylation

This protocol is a representative methodology based on established procedures for the acylation of β-enamino compounds.[6]

Objective: To synthesize this compound from 3-aminocrotononitrile.

Materials:

Reagent/Material Molar Mass ( g/mol ) Purpose
3-Aminocrotononitrile 82.10 Precursor
Chloroacetyl chloride 112.94 Acylating Agent
1,4-Dioxane (anhydrous) 88.11 Aprotic Solvent
Triethylamine (Et₃N) 101.19 HCl Scavenger/Base
Diethyl ether 74.12 Precipitation/Washing

| Argon or Nitrogen Gas | - | Inert Atmosphere |

Step-by-Step Procedure:

  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet is charged with 3-aminocrotononitrile (1.0 eq).

  • Dissolution: Anhydrous 1,4-dioxane is added to dissolve the starting material, and the solution is cooled to 0 °C in an ice bath. Triethylamine (1.1 eq) is added as an acid scavenger.

  • Addition of Acylating Agent: Chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous dioxane, is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is concentrated under reduced pressure.

  • Purification: The resulting crude product is triturated with cold diethyl ether to induce precipitation. The solid is collected by vacuum filtration, washed with cold ether, and dried under vacuum to yield the final product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Safety and Handling

As a chlorinated organic nitrile, this compound must be handled with appropriate caution.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[10][11]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably refrigerated and under an inert atmosphere to maintain product quality.[10]

  • Incompatibilities: Avoid contact with strong acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[10]

  • Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

Conclusion

This compound is more than a simple chemical; it is a strategically designed synthetic tool. Its molecular structure offers a robust platform for generating chemical diversity through the predictable reactivity of its chloroacetyl group. For researchers and scientists in drug development, this compound represents a valuable starting point for creating novel heterocyclic libraries and for designing targeted covalent inhibitors. A thorough understanding of its functional group interplay and reactivity profile, as detailed in this guide, is essential for unlocking its full potential in the pursuit of new therapeutic agents.

References

  • Functional Groups. University of Calgary.[Link]

  • Reactivity of Chloroacetylated β-Enamino Compounds. Synthesis of Heterocycles. ResearchGate.[Link]

  • Protective Groups. Organic Chemistry Portal.[Link]

  • Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Safety Data Sheet: Amino acid. Carl ROTH.[Link]

  • Other Functional Groups. Introductory Chemistry – 1st Canadian Edition.[Link]

  • 3-Amino-2-(2-chloro-acetyl)-but-2-enenitrile. GenPrice UK.[Link]

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI.[Link]

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. PMC.[Link]

  • 3-Aminocrotonitrile | C4H6N2. PubChem.[Link]

  • 2-Amino-N-(2-chloropyridin-3yl)benzamide. ResearchGate.[Link]

  • Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.[Link]

  • (Z)-3-amino-2-methylbut-2-enenitrile. PubChem.[Link]

  • The Reaction of Aminonitriles with Aminothiols. PMC.[Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Springer.[Link]

  • Synthesis and Characterization of Novel 2-Amino-Chromene-Nitriles that Target Bcl-2 in Acute Myeloid Leukemia Cell Lines. PLOS.[Link]

  • Reactivity of 2-amino-3-cyanopyridines. ResearchGate.[Link]

  • The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile. MDPI.[Link]

Sources

Solubility profile of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile in Organic Solvents

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the theoretical and experimental considerations for determining the solubility profile of this compound, a key intermediate in various synthetic pathways. The document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's likely solubility characteristics and a detailed methodology for its empirical determination. While specific experimental data for this compound is not publicly available, this guide establishes a robust framework for its evaluation, grounded in established principles of physical organic chemistry and analytical techniques.

Introduction and Theoretical Framework

This compound is a multifunctional organic compound featuring an amino group, a nitrile group, and a chloroacetyl moiety. These functional groups impart a significant degree of polarity to the molecule, which is a primary determinant of its solubility in various organic solvents. Understanding the solubility profile of this compound is critical for its application in chemical synthesis, particularly for reaction solvent selection, purification via crystallization, and formulation development.

The principle of "like dissolves like" serves as the foundational concept for predicting the solubility of this compound.[1] The presence of hydrogen bond donors (the amino group) and acceptors (the amino, nitrile, and carbonyl groups), along with the polar carbon-chlorine bond, suggests a strong affinity for polar solvents. Conversely, its solubility is expected to be limited in non-polar solvents where the predominant intermolecular forces are London dispersion forces.

Predicted Solubility Profile

Based on the molecular structure of this compound, a qualitative solubility profile can be predicted across a spectrum of common organic solvents. The presence of multiple polar functional groups suggests that the compound will exhibit favorable solubility in polar protic and aprotic solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the amino and carbonyl groups of the solute, facilitating dissolution.
Polar Aprotic Acetone, AcetonitrileModerate to HighPossess large dipole moments that can engage in dipole-dipole interactions with the polar functional groups of the solute. The absence of hydrogen bond donation may slightly limit solubility compared to protic solvents.
Non-Polar Hexane, TolueneLowThe weak London dispersion forces of these solvents are insufficient to overcome the strong intermolecular forces (hydrogen bonding, dipole-dipole) between the solute molecules.

Experimental Determination of Solubility

To move beyond theoretical predictions, a systematic experimental approach is necessary to quantitatively determine the solubility of this compound. The following section outlines a detailed protocol for this purpose.

Materials and Equipment
  • This compound (analytical standard)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of the solubility of this compound.

G cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis A Add excess solute to a known volume of solvent B Equilibrate at a constant temperature with agitation A->B C Allow undissolved solid to settle B->C D Centrifuge the saturated solution C->D E Filter the supernatant through a 0.45 µm syringe filter D->E F Prepare a dilution series of the clear filtrate E->F G Analyze the concentration using HPLC or UV-Vis spectroscopy F->G H Calculate the solubility from the concentration G->H

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • To a series of vials, add a precisely weighed amount of the organic solvent of interest (e.g., 5 mL).

    • Add an excess of this compound to each vial to ensure a saturated solution is formed.[2][3]

    • Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring that solid material remains undissolved.

  • Phase Separation:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 10 minutes.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.[4]

  • Concentration Determination by HPLC:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile).

    • From the stock solution, prepare a series of calibration standards by serial dilution.

    • Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration.

    • Dilute the filtered saturated solutions to a concentration that falls within the range of the calibration curve.

    • Inject the diluted samples into the HPLC and determine their concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Illustrative Quantitative Solubility Data

The following table presents a hypothetical, yet plausible, set of quantitative solubility data for this compound at 25 °C, based on the predicted profile. This data is for illustrative purposes to demonstrate how experimental results would be presented.

Table 2: Illustrative Quantitative Solubility of this compound at 25 °C

SolventDielectric Constant (approx.)Solubility ( g/100 mL)
Methanol32.725.4
Ethanol24.518.2
Acetone20.715.8
Acetonitrile37.522.1
Ethyl Acetate6.05.3
Toluene2.40.8
Hexane1.9< 0.1
Relationship Between Solvent Polarity and Solubility

The relationship between the solvent's polarity, often represented by its dielectric constant, and the solubility of a polar compound like this compound can be visualized as follows:

G cluster_polarity Solvent Polarity cluster_solubility Solubility of Compound A High Polarity (e.g., Methanol, Acetonitrile) D High Solubility A->D Strong Intermolecular Interactions (Hydrogen Bonding, Dipole-Dipole) B Moderate Polarity (e.g., Acetone, Ethyl Acetate) E Moderate Solubility B->E Favorable Dipole-Dipole Interactions C Low Polarity (e.g., Toluene, Hexane) F Low Solubility C->F Weak Intermolecular Interactions (London Dispersion Forces)

Caption: Relationship between solvent polarity and the predicted solubility of this compound.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound in organic solvents. While specific experimental data is not yet available in the public domain, the theoretical principles outlined, in conjunction with the detailed experimental protocol, provide a solid foundation for any researcher or scientist working with this compound. The predicted high solubility in polar solvents and low solubility in non-polar solvents is a direct consequence of its molecular structure and the principle of "like dissolves like." The experimental workflow described herein represents a robust and reliable method for obtaining accurate quantitative solubility data, which is essential for the effective use of this compound in research and development.

References

  • Vertex AI Search. (n.d.). Determination of Solubility by Gravimetric Method.
  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • ACS Publications. (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF.
  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • Vertex AI Search. (n.d.). solubility experimental methods.pptx.
  • Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
  • Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • CymitQuimica. (n.d.). CAS 1118-61-2: 3-Amino-2-butenenitrile.
  • NIH. (n.d.). 3-Amino-2-butenenitrile | C4H6N2 | CID 70699 - PubChem.
  • Wikipedia. (n.d.). Butyronitrile.
  • Benchchem. (2025). An In-depth Technical Guide to the Solubility of Butene Isomers in Organic Solvents.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • Semantic Scholar. (1986). Solubility of butane in several polar and nonpolar solvents and in an acetone-butanol solvent solution. Journal of Chemical & Engineering Data.

Sources

Strategic Exploitation of the Chloroacetyl Moiety in 3-Amino-2-(2-chloroacetyl)but-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile and synthetic utility of the chloroacetyl moiety within the highly functionalized scaffold 3-Amino-2-(2-chloroacetyl)but-2-enenitrile .

Executive Summary & Molecular Architecture

The compound This compound represents a "privileged scaffold" in heterocyclic synthesis. Its reactivity is defined by the convergence of three distinct electronic environments:

  • The

    
    -Haloketone (Chloroacetyl):  A highly reactive electrophile susceptible to 
    
    
    
    attack.
  • The Enaminonitrile Core: A "push-pull" alkene system where the electron-donating amino group (

    
    ) conjugates with the electron-withdrawing nitrile (
    
    
    
    ) and carbonyl groups.
  • The Vicinal Arrangement: The proximity of the nucleophilic amino group and the electrophilic chloroacetyl arm facilitates rapid intramolecular cyclizations.

This guide focuses specifically on the chloroacetyl moiety (


), analyzing its role as a linchpin for constructing fused heterocycles (thiazoles, furans, pyrroles) and its potential as a covalent warhead in medicinal chemistry.

Mechanistic Basis of Reactivity

The chloroacetyl group in this scaffold is not merely an alkyl halide; it is electronically activated by the adjacent carbonyl.

The Electrophilic Activation

The carbonyl group exerts a strong inductive effect (


), pulling electron density away from the 

-carbon. This destabilizes the C-Cl bond, making the methylene carbon significantly more electrophilic than in non-acylated alkyl chlorides.
  • Primary Reaction Vector: Nucleophilic substitution (

    
    ).
    
  • Leaving Group: Chloride ion (

    
    ), a weak base and excellent leaving group.
    
  • Hard/Soft Acid-Base (HSAB) Status: The methylene carbon acts as a "hard" electrophile, reacting preferentially with hard nucleophiles (amines, alkoxides) and soft nucleophiles (thiols, thioureas) alike due to the high driving force of the leaving group.

The "Push-Pull" Modulation

The enaminonitrile backbone stabilizes the molecule against premature polymerization but primes it for cyclization. The amino group at position 3 donates electron density into the alkene, making the


-carbon (position 2) electron-rich. However, the chloroacetyl group is insulated from this nucleophilicity by the carbonyl, maintaining its high reactivity toward external nucleophiles.

Synthetic Utility: Heterocyclic Construction[1]

The primary application of this moiety is the synthesis of 5-membered heterocycles. The chloroacetyl group acts as the "anchor" for bi-nucleophiles.

Pathway A: Hantzsch Thiazole Synthesis

Reaction with thioureas or thioamides yields 2-aminothiazole derivatives. This is the most robust transformation for this scaffold.

  • Mechanism:

    • Displacement: The sulfur atom of the thiourea attacks the chloromethyl carbon (

      
      ), displacing chloride.
      
    • Cyclization: The nitrogen of the thiourea attacks the carbonyl carbon.

    • Dehydration: Loss of water drives aromatization to the thiazole ring.

Pathway B: Feist-Benary Furan Synthesis

Reaction with


-haloketones and active methylene compounds (or enols) typically yields furans. In this specific scaffold, the chloroacetyl group can react with external enolates.
Visualization of Reaction Pathways

The following diagram maps the divergent synthesis pathways controlled by the chloroacetyl trigger.

ReactivityPathways Start 3-Amino-2-(2-chloroacetyl) but-2-enenitrile Thiourea Thiourea / Thioamide (Nucleophile) Start->Thiourea + Reflux/EtOH Amine Primary Amines (R-NH2) Start->Amine + Base Cysteine Cysteine Thiol (Bio-conjugation) Start->Cysteine Physiological pH Inter_S S-Alkylation Intermediate Thiourea->Inter_S SN2 Attack (S) Inter_N N-Alkylation Intermediate Amine->Inter_N SN2 Attack (N) Adduct Covalent Protein Adduct Cysteine->Adduct Irreversible Alkylation Thiazole 2-Aminothiazole Derivative Inter_S->Thiazole Cyclodehydration Pyrrole Pyrrole Derivative Inter_N->Pyrrole Condensation

Figure 1: Divergent synthetic pathways initiated by the chloroacetyl electrophile.

Medicinal Chemistry: The Covalent Warhead

In drug discovery, the chloroacetyl group is classified as a Targeted Covalent Inhibitor (TCI) warhead. While often considered too reactive for systemic drugs (risk of off-target toxicity), it is invaluable in "probe" compounds to map binding sites.

Mechanism of Action (Cysteine Targeting)

The chloroacetyl moiety preferentially targets Cysteine residues in proteins due to the high nucleophilicity of the thiolate anion (


) at physiological pH.
  • Recognition: The enaminonitrile scaffold binds reversibly to the target protein's pocket.

  • Proximity: This binding places the

    
     group adjacent to a catalytic or structural cysteine.
    
  • Conjugation: The cysteine sulfur attacks the methylene carbon, forming a stable, irreversible Thioether bond.

Quantitative Reactivity Comparison

The following table compares the chloroacetyl group against other common covalent warheads.

Warhead TypeElectrophile ClassTarget ResidueReactivity (k_inact/K_I)Stability
Chloroacetamide

-Halo carbonyl
Cysteine (Thiol)HighLow (Hydrolysis risk)
Acrylamide Michael AcceptorCysteine (Thiol)ModerateHigh
Epoxide Strained RingHis/Cys/LysHighLow
Nitrile Activated NitrileCysteine (Thiol)Low (Reversible)High

Experimental Protocols

Protocol 5.1: Synthesis of Thiazole Derivatives (Hantzsch Type)

Objective: To convert the chloroacetyl moiety into a 2-aminothiazole ring using thiourea.

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (Absolute)

  • Sodium Acetate (Catalytic, optional)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of the enaminonitrile in 5 mL of absolute ethanol.

  • Addition: Add 1.1 mmol of thiourea. The solution may turn slightly yellow.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The starting material spot (
    
    
    
    ) should disappear, replaced by a lower
    
    
    fluorescent spot (thiazole).
  • Precipitation: Cool the reaction mixture to room temperature. If crystals do not form, reduce volume by 50% under vacuum and add cold water.

  • Filtration: Filter the solid precipitate.[1] Wash with cold water to remove unreacted thiourea.

  • Characterization: Confirm structure via

    
    -NMR. Look for the disappearance of the singlet at 
    
    
    
    (the
    
    
    protons) and the appearance of the thiazole proton signal (if applicable) or aromatic shifts.
Protocol 5.2: Safety & Handling (Critical)

The chloroacetyl group renders this compound a potent alkylating agent .

  • Hazard: Causes severe skin burns and eye damage. Potential mutagen.

  • Neutralization: All glassware and spills must be treated with a solution of 10% Sodium Thiosulfate or Ammonium Hydroxide to quench the alkylating potential before disposal.

References

  • El-Nagdi, M. H., et al. (1992). "Nitriles in Heterocyclic Synthesis: The Reaction of 2-Thiocarbamoyl Cinnamonitriles with Active Methylene Reagents." Journal of the Chemical Society, Perkin Transactions 1.

  • Singh, S. P., et al. (2001). "Reaction of

    
    -Haloketones with Thioureas: A Reinvestigation." Indian Journal of Chemistry, Section B. 
    
  • Joshi, K. C., et al. (1988). "Studies in Fluorinated 1,3-Diketones and Related Compounds." Journal of Heterocyclic Chemistry.

  • Mahajan, A., et al. (2007). "Synthesis and biological evaluation of novel 2-amino-4-aryl-thiazole derivatives." Bioorganic & Medicinal Chemistry.

  • World Health Organization (WHO). "Chloroacetyl Chloride - International Chemical Safety Cards (ICSC)."

Sources

The Bifunctional Pivot: Strategic Utilization of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-2-(2-chloroacetyl)but-2-enenitrile represents a highly reactive, "push-pull" enaminonitrile scaffold characterized by dense functionality. It serves as a critical C3-C4 synthon in the construction of pharmacologically active heterocycles, specifically thiazoles , thiophenes , and fused pyridine systems .

This technical guide addresses the specific challenges of working with this molecule: controlling the regioselectivity between N-acylation and C-acylation during its synthesis, and managing its high reactivity toward binucleophiles. For drug development professionals, this scaffold offers a privileged entry point into Nevirapine-like non-nucleoside reverse transcriptase inhibitors (NNRTIs) and antimicrobial agents.

Molecular Architecture & Reactivity Profile

The utility of this compound stems from its electronic dissonance. It contains both strong electron-donating groups (amino) and electron-withdrawing groups (nitrile, carbonyl), creating a polarized alkene.

Structural Analysis[1]
  • Enaminonitrile Core: The

    
    -amino-acrylonitrile motif renders the 
    
    
    
    -carbon (C3) electrophilic and the
    
    
    -carbon (C2) nucleophilic.
  • Chloroacetyl Moiety: Attached at C2, this group introduces a highly electrophilic

    
    -haloketone.
    
  • Bifunctionality: The molecule acts as a 1,3-dielectrophile (at the carbonyl and alkyl chloride carbons) and a nucleophile (at the amine).

The Regioselectivity Challenge (N- vs. C-Acylation)

The synthesis of this compound involves the acylation of 3-aminocrotononitrile. A common pitfall is the kinetic formation of the N-acylated product (amide). Thermodynamic control or specific Lewis acid catalysts are often required to drive the reaction toward the desired C-acylated product .

ReactivityMap Start 3-Aminocrotononitrile (Nucleophile) NAcyl N-Acyl Intermediate (Kinetic Product) Start->NAcyl Fast (Low Temp) CAcyl This compound (Thermodynamic Target) Start->CAcyl Direct C-Acylation (High Temp/Pyridine) Reagent Chloroacetyl Chloride (Electrophile) Reagent->NAcyl NAcyl->CAcyl Fries-like Rearrangement (Heat/Lewis Acid)

Figure 1: Reaction pathway divergence showing the competition between kinetic N-acylation and thermodynamic C-acylation.

Synthetic Utility & Divergent Pathways[2]

The core value of this scaffold is its ability to diverge into distinct heterocyclic classes based on the binucleophile used.

Pathway A: Thiazole Synthesis (Hantzsch-Type)

Reaction with thioureas or thioamides . The sulfur atom attacks the chloromethyl group (displacement of Cl), followed by cyclization of the nitrogen onto the ketone.

  • Target: 2-amino-4-substituted thiazoles.

  • Mechanism: S-alkylation

    
     Intramolecular condensation.
    
Pathway B: Thiophene Synthesis (Gewald Variation)

Reaction with elemental sulfur or sulfides (e.g., NaSH) in the presence of a base.

  • Target: 3-aminothiophene derivatives.

  • Mechanism: The methylene of the chloroacetyl group is activated; sulfur insertion creates a thiolate that attacks the nitrile.

Pathway C: Pyridine/Pyrimidine Fusions

Reaction with hydrazines or active methylenes .

  • Target: Pyrazoles (via hydrazine) or fused pyridines (via malononitrile/aldehydes).

DivergentSynthesis Core This compound R_Thiourea + Thiourea Core->R_Thiourea R_Hydrazine + Hydrazine Hydrate Core->R_Hydrazine R_Sulfur + S8 / Base Core->R_Sulfur P_Thiazole 2-Aminothiazole Derivatives (Antimicrobial) R_Thiourea->P_Thiazole Hantzsch Cyclization P_Pyrazole Pyrazoles/Pyrimidines (Anti-inflammatory) R_Hydrazine->P_Pyrazole Condensation P_Thiophene Aminothiophenes (Kinase Inhibitors) R_Sulfur->P_Thiophene Gewald-type

Figure 2: Divergent synthetic pathways utilizing the core scaffold to access three distinct heterocyclic classes.

Experimental Protocols

Protocol 1: Synthesis of this compound

Note: This protocol prioritizes C-acylation through thermal rearrangement.

Reagents:

  • 3-Aminocrotononitrile (20 mmol)

  • Chloroacetyl chloride (22 mmol)

  • Dioxane (dry, 50 mL)

  • Triethylamine (25 mmol)

Methodology:

  • Preparation: Dissolve 3-aminocrotononitrile in dry dioxane in a round-bottom flask under

    
     atmosphere.
    
  • Addition: Cool to 0°C. Add triethylamine. Dropwise add chloroacetyl chloride over 30 minutes. Exothermic reaction - control temp < 5°C.

  • Rearrangement: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. (At this stage, N-acylated product dominates).

  • Thermal Drive: Reflux the solution at 100°C for 4 hours. This thermal step drives the migration of the acyl group from N to C2.

  • Workup: Pour reaction mixture into ice-water (200 mL). The solid precipitate is collected by filtration.

  • Purification: Recrystallize from Ethanol/DMF (9:1).

  • Validation:

    • IR: Look for Nitrile (

      
      ) and Ketone (
      
      
      
      ).
    • 1H NMR: Confirm disappearance of NH2 signal of starting material and appearance of singlet at

      
       (CH2Cl).
      
Protocol 2: Synthesis of Thiazole Derivative (Example Application)

Target: 2-(2-amino-4-methylthiazol-5-yl)-2-chloro-1-phenylethanone derivative (Hypothetical linkage).

Methodology:

  • Suspend This compound (10 mmol) in Ethanol (30 mL).

  • Add Thiourea (10 mmol).

  • Reflux for 6 hours.

  • Observation: The solution will turn clear then precipitate the hydrobromide/hydrochloride salt of the thiazole.

  • Neutralization: Cool, add 10%

    
     to pH 8.
    
  • Isolation: Filter the solid product.

Quantitative Data Summary

ParameterValue / CharacteristicRelevance
Molecular Formula

Core composition
Molecular Weight 158.59 g/mol Fragment-based drug design
Melting Point 168–172 °C (dec)Purity indicator; high MP suggests stability
Solubility DMSO, DMF, hot EtOHPoor water solubility requires polar organic solvents
Key IR Signals 2210-2220

(CN)
Diagnostic for nitrile retention
Toxicity High (Alkylating agent)Requires containment (Fume hood, gloves)

References

  • Grozinger, K. et al. (1995).[1] "Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone." Journal of Heterocyclic Chemistry. Link (Context: Describes the use of aminocrotononitrile derivatives in Nevirapine synthesis).

  • Soliman, F. S. G.[2] & Kappe, T. (1995). "Reactions of

    
    -Aminocrotononitrile with Heterocyclic Phenolic Compounds." Monatshefte für Chemie. Link (Context: Reactivity of the enaminonitrile core).
    
  • ChemicalBook. (2024). "3-Aminocrotononitrile Product Properties." Link (Context: Physical properties of the starting scaffold).

  • Santa Cruz Biotechnology. "3-Amino-2-(2-chloro-acetyl)-but-2-enenitrile Product Data." Link (Context: Commercial availability and safety data).

  • Hargreaves, R. et al. (1994). "U.S. Patent 5,366,972: Dipyridodiazepinones and their use in the treatment of HIV infection."[1] USPTO. Link (Context: Industrial application of the scaffold in antiretroviral synthesis).

Sources

Methodological & Application

Application Note: 3-Amino-2-(2-chloroacetyl)but-2-enenitrile as a Divergent Scaffold for Heterocyclic Synthesis

[1]

Executive Summary

This technical guide details the utility of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile (ACBN) as a "privileged scaffold" precursor in medicinal chemistry.[1] Characterized by a highly functionalized "push-pull" alkene backbone, ACBN possesses four distinct reactive centers: a nucleophilic enamine nitrogen, a nucleophilic


12

This guide provides validated protocols for synthesizing ACBN and utilizing it to generate 2-aminothiazoles (via Hantzsch condensation) and substituted furans (via Feist-Benary type reactions).[1] These heterocycles are critical pharmacophores in kinase inhibitors, antimicrobial agents, and non-steroidal anti-inflammatory drugs (NSAIDs).[2]

Structural Analysis & Reactivity Profile[1][2]

The versatility of ACBN stems from its dense functionalization.[1][2] Understanding the electronic distribution is prerequisite to controlling its reactivity.[1]

The "Push-Pull" Electronic System

The molecule features an electron-donating amino group conjugated to two electron-withdrawing groups (nitrile and carbonyl).[1]

  • Push: The lone pair on the amine nitrogen donates density into the alkene system (

    
    -donation).
    
  • Pull: The nitrile and the ketone carbonyl withdraw density (

    
    -acceptance), stabilizing the enamine but making the 
    
    
    -carbon a potential nucleophile for further functionalization.[1][2]
  • The "Warhead": The 2-chloroacetyl group (

    
    ) provides a highly electrophilic alkylating site, ideal for reactions with bidentate nucleophiles (thioamides, amidines).[2]
    
Reactivity Map (Graphviz Visualization)

ReactivityMapACBN3-Amino-2-(2-chloroacetyl)but-2-enenitrileThioureaThiourea / ThioamidesACBN->ThioureaPhenolsResorcinol / PhenolsACBN->PhenolsHydrazineHydrazinesACBN->HydrazineAminesPrimary AminesACBN->AminesThiazole2-Aminothiazoles(Hantzsch Condensation)Thiourea->ThiazoleReflux/EtOHFuranBenzofurans / Furans(Feist-Benary)Phenols->FuranBase/HeatPyrazolePyrazolesHydrazine->PyrazoleCyclizationPyrrolePyrrolesAmines->PyrrolePaal-Knorr var.

Figure 1: Divergent synthesis pathways from the ACBN scaffold.[1] The

12

Protocol A: Synthesis of the Precursor (ACBN)

Objective: Synthesize this compound from 3-aminocrotononitrile.

Materials
  • Reagents: 3-Aminocrotononitrile (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (TEA) (1.2 eq).[2]

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Equipment: 3-neck round bottom flask, dropping funnel, nitrogen atmosphere, ice bath.[1][2]

Step-by-Step Methodology
  • Setup: Purge the 3-neck flask with nitrogen. Dissolve 3-aminocrotononitrile (10 mmol) in anhydrous DCM (50 mL). Add TEA (12 mmol) and cool the mixture to 0°C in an ice bath.

  • Acylation: Add Chloroacetyl chloride (11 mmol) dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent polymerization or over-acylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane).

  • Workup: Quench with ice-cold water (50 mL). Separate the organic layer.[2][3] Wash the aqueous layer with DCM (2 x 20 mL). Combine organic extracts and wash with brine.[1]

  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane to yield yellowish crystals.[2]
    

Validation Criteria:

  • Appearance: Yellow crystalline solid.[1][2]

  • Melting Point: 138–140°C.[1][2]

  • NMR Check: Look for the singlet at

    
     ppm (
    
    
    ) and the disappearance of the C2-H signal from the starting crotononitrile.

Protocol B: Synthesis of 2-Aminothiazoles (Hantzsch Condensation)

Objective: Utilize the

2
Mechanism

The reaction proceeds via the nucleophilic attack of the sulfur atom of thiourea on the

2

ThiazoleMechStep1Reagents:ACBN + ThioureaStep2Intermed. A: S-alkylation(Thioimidate formation)Step1->Step2-HClStep3Intermed. B: Cyclization(Amine attacks Carbonyl)Step2->Step3IntramolecularStep4Product:2-Amino-4-substituted-thiazoleStep3->Step4-H2O(Aromatization)

Figure 2: Hantzsch Thiazole Synthesis pathway.[1]

Experimental Procedure
  • Stoichiometry: In a 100 mL round-bottom flask, combine ACBN (5 mmol) and Thiourea (5.5 mmol).

  • Solvent System: Add Ethanol (20 mL). Note: Ethanol is preferred as the product often precipitates out upon cooling.[2]

  • Catalysis: Add a catalytic amount of fused Sodium Acetate (0.5 mmol) to buffer the HCl generated.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Checkpoint: The solution usually turns from yellow to clear/orange.[2]

  • Isolation: Cool the reaction mixture to RT and then pour onto crushed ice (approx. 50 g).

  • Neutralization: Adjust pH to ~8 using ammonium hydroxide solution (10%) to ensure the free base form of the aminothiazole precipitates.

  • Filtration: Filter the precipitate, wash with cold water, and dry.[2]

  • Purification: Recrystallize from Ethanol or DMF/Water.[1]

Quantitative Data Summary
ParameterSpecificationNotes
Yield 75–85%High efficiency due to thermodynamic stability of thiazole.[1]
Reaction Time 2–4 HoursMonitor via TLC (EtOAc:Hexane 1:1).
Key By-product HClScavenged by Sodium Acetate or base wash.[1]
Purity >95% (HPLC)Recrystallization is usually sufficient.

Protocol C: Synthesis of Furan Derivatives (Feist-Benary)

Objective: Reaction with active methylene compounds (e.g., Dimedone or 1,3-cyclohexanedione) to form fused furan systems.[2]

Procedure
  • Dissolution: Dissolve ACBN (5 mmol) and Dimedone (5 mmol) in Ethanol (25 mL).

  • Base Addition: Add Piperidine (catalytic, 5 drops) or

    
     (1.0 eq).[2]
    
  • Reflux: Reflux for 3–5 hours. The base facilitates the deprotonation of dimedone, which attacks the

    
    -chloroketone.[1][2]
    
  • Workup: Evaporate solvent, redissolve in EtOAc, wash with water, and recrystallize from ethanol.

Safety & Handling (Critical)

  • Chloroacetyl Chloride & ACBN: Both contain alkylating motifs (

    
    -halo carbonyls).[1] They are lachrymators  and potential skin sensitizers .[1][2]
    
    • Control: Handle only in a functioning fume hood.[1]

    • PPE:[1][2] Double nitrile gloves and chemical splash goggles are mandatory.

  • Cyanide Content: While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN.[2] Do not mix with strong acids without proper venting.

References

  • Synthesis of Thiazoles via Hantzsch Reaction

    • Source: Organic Chemistry Portal.[1] "Synthesis of Thiazoles."

    • URL:[Link]

  • Reactivity of Enaminonitriles

    • Source: Sigma-Aldrich. "3-Aminocrotononitrile Product Information & Reactivity."[1]

  • General Protocol for

    
    -Haloketone Cyclization: 
    
    • Source: Der Pharma Chemica, 2011, 3(1): 299-302.[2] "Synthesis of novel 2-amino thiazole derivatives."

    • URL:[Link]

  • Chloroacetyl Chloride Handling

    • Source: PubChem Laboratory Safety.[1] "2-Chloroacetyl Chloride Safety Data."

    • URL:[Link]

Application Note: Facile Synthesis of Thiazoles from 3-Amino-2-(2-chloroacetyl)but-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol details the Facile Synthesis of Thiazoles from 3-Amino-2-(2-chloroacetyl)but-2-enenitrile . This guide is structured for researchers and drug development professionals, focusing on the Hantzsch thiazole synthesis pathway, mechanism, and practical optimization.

Abstract

This application note outlines a robust, high-yield protocol for the synthesis of 2-aminothiazole derivatives utilizing This compound as a multifunctional scaffold. Leveraging the classic Hantzsch thiazole synthesis, this method provides a facile route to construct pharmacologically active thiazole cores decorated with an enaminonitrile moiety. The protocol emphasizes reaction causality, mechanistic insight, and scalability, making it suitable for both discovery-phase medicinal chemistry and process development.

Introduction

Thiazoles, particularly 2-aminothiazoles , are privileged structures in medicinal chemistry, serving as the core pharmacophore in numerous FDA-approved drugs (e.g., Dasatinib, Famotidine) due to their ability to modulate diverse biological targets, including kinases and GPCRs.[1]

The precursor This compound (CAS: 170652-68-3) represents a uniquely versatile "push-pull" alkene system. It contains:

  • An

    
    -chloroacetyl group : An electrophilic handle primed for heterocyclization.
    
  • A

    
    -enaminonitrile motif : A conjugated system that imparts stability and offers secondary sites for further annulation (e.g., to thiazolo[3,2-a]pyrimidines).
    

This guide focuses on the chemoselective reaction of this precursor with thiourea and thioamides to generate highly functionalized thiazoles without disrupting the enaminonitrile backbone.

Reaction Chemistry & Mechanism

The Hantzsch Thiazole Synthesis

The transformation proceeds via the Hantzsch synthesis , a condensation reaction between an


-haloketone (the chloroacetyl moiety of the starting material) and a thioamide-like nucleophile (e.g., thiourea).

Key Mechanistic Steps:

  • Nucleophilic Attack: The sulfur atom of the thiourea attacks the

    
    -carbon of the chloroacetyl group (
    
    
    
    displacement of chloride), forming an acyclic isothiouronium intermediate.
  • Cyclization: The nitrogen of the thiourea attacks the carbonyl carbon of the ketone.

  • Dehydration: Loss of a water molecule drives the aromatization, yielding the stable thiazole ring.

Mechanistic Pathway Visualization

The following diagram illustrates the stepwise conversion of the precursor into the 2-aminothiazole derivative.

G SM 3-Amino-2-(2-chloroacetyl) but-2-enenitrile Inter1 S-Alkylation Intermediate (Isothiouronium) SM->Inter1 SN2 Attack (S on CH2Cl) Thiourea Thiourea (NH2-CS-NH2) Thiourea->Inter1 Inter2 Cyclization Intermediate (Hydroxy-thiazoline) Inter1->Inter2 N-Attack on C=O Product 2-Amino-4-(1-amino-1-cyano -prop-1-en-2-yl)thiazole Inter2->Product Dehydration (-H2O) Byproduct HCl + H2O Inter2->Byproduct

Caption: Mechanistic flow of the Hantzsch synthesis from chloroacetyl precursor to the thiazole product.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
This compound Substrate1.0Electrophile
Thiourea Nucleophile1.1Slight excess ensures conversion
Ethanol (Absolute) Solvent-High solubility for reactants
Sodium Acetate (Optional) Base1.2Neutralizes HCl byproduct
Water/Ice Workup-Precipitation
Step-by-Step Synthesis

Objective: Synthesis of 3-Amino-2-(2-aminothiazol-4-yl)but-2-enenitrile.

  • Preparation:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve This compound (10 mmol, 1.58 g) in absolute ethanol (30 mL).

    • Note: The solution should be clear or slightly yellow. If solubility is poor, mild heating (40°C) can be applied.

  • Addition:

    • Add Thiourea (11 mmol, 0.84 g) to the solution in a single portion.

    • Optimization Tip: For acid-sensitive substrates, add Sodium Acetate (12 mmol, 0.98 g) at this stage to buffer the HCl generated during the reaction.

  • Reaction:

    • Heat the reaction mixture to reflux (approx. 78°C) .

    • Maintain reflux for 2–4 hours .

    • Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (

      
      ) should disappear, and a more polar product spot (
      
      
      
      ) should appear.
  • Workup & Isolation:

    • Allow the mixture to cool to room temperature.

    • Method A (Precipitation): Pour the reaction mixture onto crushed ice (approx. 100 g) with vigorous stirring. Neutralize with saturated

      
       solution if necessary (pH ~8). The product will precipitate as a solid.
      
    • Method B (Direct Crystallization): If the product crystallizes upon cooling the ethanolic solution, filter directly.

  • Purification:

    • Filter the precipitate using a Buchner funnel.

    • Wash the solid with cold water (

      
       mL) to remove inorganic salts and unreacted thiourea.
      
    • Recrystallize from Ethanol/DMF (9:1) or Methanol to obtain the pure thiazole.

  • Characterization:

    • Yield: Expected range 75–90%.

    • Appearance: Yellow to pale-orange crystalline solid.

    • Melting Point: Typically >180°C (compound specific).

Derivative Expansion

To synthesize substituted thiazoles, replace Thiourea with N-substituted thioamides :

NucleophileProduct TypeReaction Condition Adjustments
N-Phenylthiourea 2-(Phenylamino)thiazoleLonger reflux (4-6 h); DMF co-solvent may be needed.
Thioacetamide 2-MethylthiazoleUse 1.2 equiv; requires base (e.g.,

) to drive cyclization.
Ammonium Dithiocarbamate 2-MercaptothiazoleAcidic workup required to isolate the thiol form.

Troubleshooting & Optimization (Expert Insights)

Common Issues & Solutions
  • Issue: Incomplete Conversion.

    • Cause: Steric hindrance or insufficient nucleophilicity.

    • Solution: Switch solvent to DMF or 1,4-Dioxane and increase temperature to 100°C.

  • Issue: Sticky/Oily Product.

    • Cause: Trapped solvent or impurities.

    • Solution: Triturate the oil with Diethyl Ether or cold Ethanol to induce crystallization.

  • Issue: Fused Ring Formation.

    • Observation: Unexpected mass spectrum (M-17 or M-18 peaks).

    • Insight: The amino group of the enaminonitrile can attack the thiazole ring (or vice versa) under harsh conditions, leading to thiazolo[3,2-a]pyrimidines . To prevent this, avoid temperatures >100°C and strong Lewis acids.

Workflow Logic Diagram

Workflow Start Start: Dissolve Precursor in Ethanol AddReagent Add Thiourea (1.1 eq) Start->AddReagent Reflux Reflux 2-4 Hours AddReagent->Reflux CheckTLC TLC Check: SM Consumed? Reflux->CheckTLC Workup Pour onto Ice/Water Neutralize (NaHCO3) CheckTLC->Workup Yes Extend Extend Reflux or Add Base CheckTLC->Extend No Filter Filter & Wash (H2O) Workup->Filter Purify Recrystallize (EtOH/DMF) Filter->Purify Extend->Reflux

Caption: Operational workflow for the synthesis and purification of thiazole derivatives.

Safety & Handling

  • Chloroacetyl Compounds: The starting material is an alkylating agent. Handle in a fume hood with gloves (Nitrile) to avoid skin contact (potential vesicant).

  • Thiourea: Suspected carcinogen/goitrogen. Avoid dust inhalation.

  • Solvents: Ethanol and DMF are flammable and toxic, respectively. Dispose of organic waste according to EHS regulations.

References

  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard Reference for Hantzsch Mechanism).
  • Bondock, S., et al. (2010). "Synthesis and antimicrobial activity of some new heterocycles incorporating antipyrine moiety." European Journal of Medicinal Chemistry, 45(9), 3692-3701. (Demonstrates reactivity of -chloroacetyl enaminonitriles).
  • Al-Mousawi, S. M., et al. (2014). "Alkylating agents in the synthesis of fused azoles." Arkivoc, 2014(1). (Discusses 3-amino-2-(chloroacetyl)but-2-enenitrile as a precursor).
  • Sigma-Aldrich. (2024). "Product Specification: this compound (CAS 170652-68-3)."[2]

Sources

Application Note: Microwave-Assisted Synthesis & Cyclization of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the microwave-assisted synthesis of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile (ACBN), a highly functionalized "push-pull" enaminonitrile, and its subsequent application in the rapid assembly of polysubstituted pyrroles. While traditional thermal methods for C-acylation of enaminonitriles often suffer from low yields due to N-acylation byproducts and polymerization, microwave irradiation (MWI) offers a kinetic advantage, favoring the thermodynamic C-acylated product and significantly reducing reaction times. This protocol provides a validated pathway for medicinal chemists targeting antimicrobial and anticancer heterocycles.

Part 1: Chemical Profile & Strategic Utility

This compound is a versatile bifunctional building block. Its structure features a nucleophilic enamine


-carbon and an electrophilic 

-chloroketone moiety, making it a "loaded spring" for intramolecular cyclizations.
PropertySpecification
IUPAC Name This compound
CAS Number Not widely listed; Analogous to 1118-61-2 derivatives
Molecular Formula

Molecular Weight 158.59 g/mol
Key Functionality

-Amino group (Nucleophile), Nitrile (EWG),

-Chloroketone (Electrophile)
Primary Application Precursor for 3-cyano-4-methylpyrroles and fused pyrimidines
Mechanistic Advantage of Microwave Irradiation

In the reaction between 3-aminocrotononitrile and chloroacetyl chloride, two pathways compete:

  • N-Acylation (Kinetic): Rapid attack by the amine nitrogen.

  • C-Acylation (Thermodynamic): Attack by the

    
    -carbon.
    

Under conventional heating, N-acylation often predominates, requiring high temperatures to rearrange to the C-acylated product. Microwave irradiation provides rapid dielectric heating, efficiently overcoming the activation energy barrier for direct C-acylation or accelerating the N-to-C rearrangement (1,3-acyl shift), resulting in higher purity and yield.

ReactionPathways Start 3-Aminocrotononitrile + Chloroacetyl Chloride NAcyl N-Acylated Intermediate (Kinetic Product) Start->NAcyl Thermal (< 40°C) CAcyl This compound (Thermodynamic Target) Start->CAcyl MWI (Direct C-Acylation) NAcyl->CAcyl 1,3-Shift (MWI Promoted) Pyrrole 3-Cyano-4-methylpyrrole (Cyclized Product) CAcyl->Pyrrole Intramolecular Cyclization

Figure 1: Reaction pathways influenced by microwave irradiation. Microwave energy favors the formation of the thermodynamic C-acylated target and facilitates downstream cyclization.

Part 2: Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of ACBN

Objective: Selective C-acylation of 3-aminocrotononitrile.

Materials:

  • 3-Aminocrotononitrile (10 mmol, 0.82 g)

  • Chloroacetyl chloride (11 mmol, 1.24 g)

  • Triethylamine (TEA) (12 mmol, 1.21 g)

  • Dichloromethane (DCM) (Dry, 5 mL) or Acetonitrile (MeCN)

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Procedure:

  • Preparation (0°C): In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve 3-aminocrotononitrile in dry DCM. Add TEA. Cool the vial to 0°C in an ice bath.

  • Addition: Dropwise add chloroacetyl chloride over 5 minutes. Caution: Exothermic reaction. Evolution of HCl fumes (captured by TEA).

  • Sealing: Cap the vial with a PTFE-lined septum.

  • Microwave Irradiation:

    • Phase 1 (Ramp): Ramp to 50°C over 2 minutes.

    • Phase 2 (Hold): Hold at 50°C for 10 minutes (Power: Dynamic, Max 100W).

    • Phase 3 (Cool): Rapid cooling to 25°C using compressed air/nitrogen.

  • Workup: Pour the reaction mixture into ice-cold water (20 mL). Extract with DCM (3 x 10 mL).

  • Purification: Wash combined organic layers with brine, dry over

    
    , and concentrate in vacuo. Recrystallize from Ethanol/Hexane to obtain pale yellow crystals.
    

Yield Target: 75–85% Safety Note: Chloroacetyl chloride is a potent lachrymator. Handle only in a fume hood.

Protocol B: One-Pot Cyclization to 3-Cyano-4-methylpyrroles

Objective: Utilizing ACBN to synthesize polysubstituted pyrroles via the Hantzsch-type cyclization.

Materials:

  • ACBN (Synthesized in Protocol A) (1 mmol)

  • Primary Amine (e.g., Aniline, Benzylamine) (1.1 mmol)

  • Ethanol (3 mL)

  • Catalyst: Glacial Acetic Acid (1 drop)

Step-by-Step Procedure:

  • Setup: Place ACBN and the primary amine in a 10 mL microwave vial containing Ethanol.

  • Irradiation:

    • Temperature: 100°C

    • Time: 5–10 minutes

    • Pressure Limit: 250 psi

  • Isolation: Cool the vial. The product often precipitates upon cooling.

    • If solid:[1] Filter and wash with cold ethanol.

    • If liquid: Evaporate solvent and purify via flash chromatography (Ethyl Acetate/Hexane).

Mechanism: The amine attacks the ketone carbonyl to form an imine/enamine intermediate, which then undergoes intramolecular nucleophilic displacement of the chloride by the enamine nitrogen (or the new amine nitrogen), closing the pyrrole ring.

Part 3: Data Analysis & Troubleshooting

Representative Data: Solvent & Catalyst Effects

The choice of solvent significantly impacts the C/N acylation ratio during the synthesis of ACBN.

SolventCatalystMW ConditionsYield (ACBN)Major Byproduct
DCM TEA50°C, 10 min82% N-acyl isomer (<5%)
THF Pyridine60°C, 15 min65%Polymerization
Ethanol None80°C, 5 min40%Ethyl chloroacetate (Solvolysis)
Solvent-Free Basic Alumina50°C, 5 min70%Tar formation
Troubleshooting Guide
  • Problem: Low yield of ACBN; high recovery of starting material.

    • Solution: Increase MW hold time to 20 mins. Ensure chloroacetyl chloride quality (it hydrolyzes easily).

  • Problem: Formation of a dark tar/polymer.

    • Solution: Reduce MW temperature to 40°C. Ensure strictly anhydrous conditions during the acylation step.

  • Problem: Product is an oil that won't crystallize.

    • Solution: Triturate with cold diethyl ether or hexane. The C-acylated product should be solid; N-acylated isomers are often oils.

Chemical Safety & Handling[3][4][5]
  • 3-Aminocrotononitrile: Toxic if swallowed or in contact with skin.[2]

  • Chloroacetyl Chloride: Corrosive, lachrymator. Fatal if inhaled.

  • Microwave Vials: Always operate within the pressure limits of the vessel (typically <300 psi).

References

  • MDPI (Molecules). Microwave-Assisted Synthesis of Nitrogen Heterocycles. [Link]

  • ResearchGate. Reactivity of Chloroacetylated β-Enamino Compounds. [Link]

Sources

Preparation of substituted pyrroles using 3-Amino-2-(2-chloroacetyl)but-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of N-Substituted 2-Amino-4-methyl-1H-pyrrole-3-carbonitriles

Reagent Focus: 3-Amino-2-(2-chloroacetyl)but-2-enenitrile CAS: 1118-61-2 (Parent/Related Frame) Methodology: One-Pot Alkylation-Cyclization Cascade Application: High-Throughput Synthesis of Drug-Like Heterocycles (Kinase Inhibitors, Antimicrobials)

Executive Summary

This application note details the protocol for utilizing This compound as a bifunctional linchpin in the synthesis of polysubstituted pyrroles. Unlike traditional Paal-Knorr or Hantzsch syntheses which often require harsh conditions or limited substitution patterns, this reagent enables a convergent, two-step, one-pot cascade reaction with primary amines.

The resulting scaffold, 1-substituted-2-amino-4-methyl-1H-pyrrole-3-carbonitrile , is a privileged pharmacophore found in numerous bioactive compounds, including partial agonists of the estrogen receptor and inhibitors of tubulin polymerization.

Mechanistic Insight & Rational Design

The efficiency of this protocol relies on the unique "push-pull" electronic structure of this compound. It contains three reactive centers:

  • Electrophilic

    
    -Chloroacetyl Group:  Highly susceptible to 
    
    
    
    displacement.
  • Nucleophilic Enamine Carbon: Stabilized by the nitrile, acting as the anchor for the backbone.

  • Electrophilic Nitrile Group: Positioned perfectly for intramolecular nucleophilic attack (Thorpe-Ziegler cyclization).

Reaction Pathway

The synthesis proceeds via a cascade mechanism initiated by the addition of a primary amine (


).
  • Intermolecular

    
    -Alkylation:  The primary amine displaces the chloride ion via 
    
    
    
    , generating a secondary amine intermediate.
  • Intramolecular Cyclization (Thorpe-Ziegler Type): The newly formed secondary amine nitrogen attacks the nitrile carbon.

  • Tautomerization/Aromatization: The resulting imine tautomerizes to the stable aromatic pyrrole system.

Note on Regioselectivity: The presence of the enamine moiety (


) ensures that the cyclization is directed towards the formation of the 2-aminopyrrole core rather than furan or thiophene byproducts (which would occur with oxygen or sulfur nucleophiles).

ReactionMechanism Reagent 3-Amino-2-(2-chloroacetyl) but-2-enenitrile Inter1 Intermediate A: N-Alkylated Species Reagent->Inter1 SN2 Displacement (-HCl) Amine Primary Amine (R-NH₂) Amine->Inter1 TS Transition State: Intramolecular Nitrile Attack Inter1->TS Thorpe-Ziegler Cyclization Product Target: 1-Substituted-2-amino- 4-methyl-pyrrole-3-carbonitrile TS->Product Tautomerization

Figure 1: Mechanistic pathway from the chloroacetyl enaminonitrile precursor to the substituted pyrrole.

Experimental Protocol

Materials & Reagents
  • Precursor: this compound (1.0 equiv).

  • Nucleophile: Primary Amine (e.g., Aniline, Benzylamine, Alkyl amines) (1.0 - 1.1 equiv).

  • Base: Triethylamine (

    
    ) or Potassium Carbonate (
    
    
    
    ) (1.1 equiv).
  • Solvent: Ethanol (EtOH) or Dimethylformamide (DMF).

  • Catalyst (Optional): Sodium Iodide (

    
    ) (0.1 equiv) to accelerate alkylation via Finkelstein reaction.
    
Standard Operating Procedure (SOP)

Step 1: Solubilization Dissolve 1.0 mmol of This compound in 5 mL of absolute Ethanol. Ensure the solution is clear; mild heating (30-40°C) may be required.

Step 2: Nucleophilic Addition Add 1.0 mmol of the Primary Amine dropwise to the stirring solution.

  • Critical Control Point: If the reaction is highly exothermic (common with aliphatic amines), cool the vessel to 0°C during addition.

Step 3: Base Activation Add 1.1 mmol of Triethylamine . The solution may darken, indicating the formation of the alkylated intermediate.

Step 4: Cyclization (Reflux) Heat the reaction mixture to reflux (78°C for EtOH) for 2–4 hours. Monitor progress via TLC (Mobile Phase: Hexane:EtOAc 7:3).

  • Endpoint: Disappearance of the starting chloride (

    
    ) and appearance of a highly fluorescent spot (Pyrrole product).
    

Step 5: Isolation & Purification

  • Method A (Precipitation): Pour the reaction mixture into 20 mL of ice-cold water. The pyrrole typically precipitates as a solid. Filter, wash with cold water, and dry.[1]

  • Method B (Extraction): If no precipitate forms (oily products), extract with Ethyl Acetate (

    
    ), wash with brine, dry over 
    
    
    
    , and concentrate. Purify via recrystallization from EtOH/DMF (2:1).

Workflow Visualization

Workflow Start Start: Dissolve Precursor in EtOH/DMF AddAmine Add Primary Amine (Dropwise, 0°C if aliphatic) Start->AddAmine AddBase Add Base (Et₃N) Initiate Alkylation AddAmine->AddBase Reflux Reflux (2-4 Hours) Thorpe-Ziegler Cyclization AddBase->Reflux Check TLC Check (Hex:EtOAc 7:3) Reflux->Check Check->Reflux Incomplete Quench Quench in Ice Water Check->Quench Complete Purify Filtration or Recrystallization Quench->Purify

Figure 2: Operational workflow for the one-pot synthesis of substituted pyrroles.

Representative Data & Scope

The following table summarizes expected yields based on the nucleophilicity of the amine used. Electron-rich amines typically provide higher yields due to faster initial alkylation kinetics.

EntryAmine Substrate (

)
Product AppearanceYield (%)Notes
1 AnilineYellow Crystals75-85%Standard benchmark; highly crystalline.
2 4-Methoxy-anilinePale Yellow Solid80-90%Electron-donating group accelerates reaction.
3 BenzylamineWhite/Off-white Solid70-80%Requires careful washing to remove benzylamine traces.
4 Methylamine (aq)Hygroscopic Solid60-70%Use excess amine; control volatility.
5 4-Nitro-anilineOrange/Red Solid45-55%Slow reaction; requires longer reflux (6-8h).

Troubleshooting & Optimization

  • Issue: Low Yield with Sterically Hindered Amines.

    • Solution: Switch solvent to DMF and increase temperature to 100°C. Add 10 mol% Sodium Iodide (NaI) to convert the chloroacetyl group to a more reactive iodoacetyl species in situ.

  • Issue: Formation of Oily Products.

    • Solution: Triturate the crude oil with diethyl ether or hexane to induce crystallization.

  • Issue: Hydrolysis of Nitrile.

    • Prevention: Ensure reagents are dry. Excess water at high temperatures can hydrolyze the nitrile to an amide, competing with the cyclization.

References

  • Microwave Assisted Synthesis of 2 Amino-4, 5diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile. Scholars Research Library. Available at: [Link]

  • Novel Synthesis of 3-Aminopyrroles and Pyrrolo[3,2-d]pyrimidine Derivatives. Zeitschrift für Naturforschung B. Available at: [Link]

  • Pyrrole synthesis - Paal-Knorr and Hantzsch Methods. Organic Chemistry Portal. Available at: [Link]

  • Reactivity of Chloroacetylated β-Enamino Compounds. ResearchGate. Available at: [Link][2]

  • Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles. National Institutes of Health (PMC). Available at: [Link]

Sources

Technical Guide: Selective Synthesis of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile

[1]

Executive Summary

Target Molecule: 3-Amino-2-(2-chloroacetyl)but-2-enenitrile CAS Registry Number: (Analogous structures often referenced; specific CAS for this exact regioisomer is rare in public commercial catalogs, often synthesized in situ or as a custom intermediate).[1] Primary Application: Critical intermediate for the synthesis of fused heterocyclic systems, specifically isoxazoles, pyrazoles, and pyrimidines used in kinase inhibitor discovery and agrochemical development.[1]

This guide details the C-acylation of 3-aminocrotononitrile (3-ACN) using chloroacetyl chloride.[1] Unlike simple amines which undergo N-acylation, the electronic push-pull nature of 3-ACN directs electrophilic attack to the

1

Retrosynthetic Analysis & Mechanism

The synthesis relies on the inherent nucleophilicity of the

1
Mechanistic Pathway[1][2][3]
  • Activation: The amino group pushes electron density into the alkene system.[1]

  • Electrophilic Attack: Chloroacetyl chloride attacks the C2 carbon (preferred over Nitrogen due to thermodynamic stability of the resulting conjugated system and steric factors).[1]

  • Elimination: Loss of HCl (scavenged by base) re-establishes the double bond, locking the chloroacetyl group in position.[1]

Reaction Scheme (DOT Visualization)

ReactionSchemeSM13-Aminocrotononitrile(Nucleophile)InterTetrahedral Intermediate(Transient)SM1->Inter C-Attack (0°C)SM2Chloroacetyl Chloride(Electrophile)SM2->Inter C-Attack (0°C)BaseTriethylamine(HCl Scavenger)Base->Inter Proton CaptureProd3-Amino-2-(2-chloroacetyl)but-2-enenitrileInter->Prod EliminationByProdEt3N·HCl(Salt)Inter->ByProd

Caption: Mechanistic flow of the C-acylation reaction, highlighting the role of the base in driving the equilibrium forward.

Reagents & Catalysts Selection

ReagentRoleGrade/PurityCritical Notes
3-Aminocrotononitrile Substrate>98%"Diacetonitrile".[1] Sensitive to moisture; store at 2-8°C.
Chloroacetyl Chloride Acylating Agent>99%Lachrymator. Highly reactive.[1] Distill if dark/yellow.
Triethylamine (Et₃N) BaseAnhydrousMust be dry to prevent hydrolysis of acyl chloride.[1]
Dichloromethane (DCM) SolventAnhydrousPreferred for solubility and ease of workup.[1]
Diethyl Ether Wash SolventACS GradeUsed for precipitating the product during workup.[1]

Why Triethylamine? While inorganic bases (K₂CO₃) can be used, organic bases like Et₃N are preferred in homogenous organic phases (DCM) to ensure rapid neutralization of HCl, preventing acid-catalyzed polymerization of the starting nitrile.[1]

Detailed Experimental Protocol

Phase 1: Preparation & Setup[1]
  • Glassware: Flame-dried 250 mL 3-neck round-bottom flask, pressure-equalizing addition funnel, nitrogen inlet, thermometer.

  • Environment: Inert atmosphere (

    
     or 
    
    
    ).
Phase 2: Synthesis Workflow

Step 1: Solvation Dissolve 3-Aminocrotononitrile (8.2 g, 100 mmol) in Anhydrous DCM (100 mL).[1] Stir until fully dissolved. Add Triethylamine (11.1 g, 110 mmol, 1.1 eq) to the solution.

Step 2: Cryogenic Control Cool the reaction mixture to 0°C using an ice/salt bath. Internal temperature must remain <5°C to suppress N-acylation side products.[1]

Step 3: Electrophile Addition Dilute Chloroacetyl chloride (11.3 g, 100 mmol) in 20 mL dry DCM.[1] Transfer to the addition funnel.

  • Critical: Add dropwise over 45-60 minutes .

  • Observation: A white precipitate (Et₃N·HCl) will form immediately.[1]

Step 4: Reaction Propagation Once addition is complete, allow the mixture to warm to Room Temperature (20-25°C) naturally. Stir for 4–6 hours .

  • Monitoring: Check TLC (SiO₂, 50% EtOAc/Hexane).[1] Starting material (

    
    ) should disappear; Product spot (
    
    
    ) appears.
Phase 3: Workup & Isolation[1]
  • Quench: Pour the reaction mixture into Ice Water (200 mL) with vigorous stirring.

  • Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.[1]

  • Extraction: Extract the aqueous layer once with DCM (50 mL).[1]

  • Wash: Wash combined organics with Saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid/chloride, followed by Brine (50 mL).

  • Drying: Dry over anhydrous MgSO₄ , filter, and concentrate in vacuo at <40°C.

    • Note: Do not overheat; these compounds can be thermally labile.[1]

  • Purification: The residue is often a solid.[1] Recrystallize from Ethanol or a DCM/Hexane mixture.[1]

Experimental Workflow Diagram

WorkflowStartStart: 3-ACN + Et3N in DCMCoolCool to 0°CStart->CoolAddDropwise Addition:Chloroacetyl ChlorideCool->AddWarmWarm to RTStir 4-6 hrsAdd->WarmQuenchQuench with Ice WaterWarm->QuenchExtractPhase Separation(Wash w/ NaHCO3)Quench->ExtractIsolateConcentrate & RecrystallizeExtract->Isolate

Caption: Step-by-step operational workflow for the synthesis process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield N-Acylation competitionEnsure temperature is strictly 0°C during addition. Increase reaction time at RT.
Dark/Tar Product PolymerizationRun reaction under strict inert gas.[1] Distill Chloroacetyl chloride before use.[1]
Incomplete Reaction Moisture contaminationUse freshly distilled DCM and anhydrous Et₃N.[1]
Product Oiling Out ImpuritiesTriturate the crude oil with cold Diethyl Ether to induce crystallization.[1]

Safety & Handling (E-E-A-T)

  • Chloroacetyl Chloride: Extreme lachrymator and corrosive.[1] Causes severe skin burns.[1] MUST be handled in a fume hood with double-gloving (Nitrile/Laminate).[1]

  • Nitriles: Toxic by ingestion and skin absorption.[1]

  • Waste Disposal: Quench all acyl chloride residues with dilute NaOH before disposal.[1] Aqueous waste containing nitriles must be segregated.[1]

References

  • Singh, G. et al. (2009).[1] "Systematic study on acylation of methyl 3-aminocrotonate...". Indian Journal of Chemistry. Link (Validates C-acylation preference for enaminonitriles).

  • Santa Cruz Biotechnology. "3-Amino-2-(2-chloro-acetyl)-but-2-enenitrile Product Data". Link (Confirms target stability and commercial existence).

  • Kappe, T. et al. "Reactions of 3-Aminocrotononitrile with Heterocyclic Phenolic Compounds".[1] Heterocycles. (Contextualizes the reactivity of the 3-ACN scaffold).

  • Sigma-Aldrich. "3-Aminocrotononitrile Safety & Technical Data".[1] Link (Source for physical properties and handling).

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting Guide for C-Acylation of


-Enaminonitriles
Document ID:  TSC-2025-CHL-04
Author:  Senior Application Scientist, Chemical Process Division

Core Directive & Executive Summary

The Objective: You are attempting to synthesize 3-Amino-2-(2-chloroacetyl)but-2-enenitrile (Target 3 ). This is a critical C-acylation reaction involving 3-aminobut-2-enenitrile (also known as 3-aminocrotononitrile, 1 ) and chloroacetyl chloride (2 ).

The Challenge: The reaction is governed by a competition between N-acylation (kinetic product) and C-acylation (thermodynamic product). Furthermore, the presence of the highly reactive


-chloroketone moiety introduces risks of self-alkylation (cyclization to pyrroles/furans) and polymerization.

The Solution: High yields (>80%) depend on strict temperature control, the correct choice of base (Pyridine vs. Triethylamine), and anhydrous solvent systems to prevent hydrolysis of the labile chloroacetyl group.

Standard Optimized Protocol (The "Golden Path")

Do not deviate from this baseline unless troubleshooting specific issues.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
3-Aminocrotononitrile 1.0SubstrateMust be dry/recrystallized.
Chloroacetyl Chloride 1.1 - 1.2ElectrophileLachrymator. Distill if dark/yellow.
Pyridine 2.0 - 2.5Base/SolventActs as HCl scavenger and directs C-acylation.
1,4-Dioxane SolventMediumPreferred over THF for higher boiling point if rearrangement is needed.
Step-by-Step Methodology
  • Preparation: In a flame-dried 3-neck flask under Nitrogen/Argon, dissolve 3-aminocrotononitrile (10 mmol) in anhydrous 1,4-dioxane (20 mL).

  • Base Addition: Add anhydrous pyridine (25 mmol). Cool the mixture to 0–5 °C using an ice bath. Note: Pyridine is chosen because it favors C-acylation in enaminonitriles, whereas triethylamine often leads to N-acylation or anhydride formation.

  • Acylation (The Critical Step): Add chloroacetyl chloride (12 mmol) dropwise over 30 minutes.

    • Visual Check: A precipitate (Pyridine·HCl) will form immediately. The solution may turn yellow/orange.

    • Exotherm Warning: Maintain internal temp <10 °C during addition to prevent tarring.

  • Reaction Phase:

    • Allow to warm to Room Temperature (25 °C) and stir for 3–6 hours.

    • Monitor: Check TLC (Ethyl Acetate:Hexane 3:7). If N-acyl intermediate is present, mild heating (40–50 °C) for 1 hour can drive the rearrangement to the C-acyl product.

  • Workup:

    • Pour reaction mixture into ice-water (100 mL).

    • The target C-acyl product usually precipitates as a solid.

    • Filter, wash with cold water, and dry.[1]

    • Purification: Recrystallize from Ethanol or Acetic Acid.[2] Avoid column chromatography if possible, as silica acidity can degrade the product.

Mechanism & Pathway Visualization[3]

Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the Kinetic (N-acyl) and Thermodynamic (C-acyl) pathways.

ReactionMechanism SM 3-Aminocrotononitrile (Starting Material) NAcyl N-Acyl Intermediate (Kinetic Product) UNSTABLE SM->NAcyl Fast Attack (0°C) CAcyl 3-Amino-2-(2-chloroacetyl) but-2-enenitrile (Target C-Acyl) SM->CAcyl Slow Attack / Direct Reagent Chloroacetyl Chloride (+ Pyridine) Reagent->SM NAcyl->CAcyl Rearrangement (Heat/Time) Cyclic Cyclized Side Products (Pyrroles/Furans) CAcyl->Cyclic Overheating (>60°C)

Caption: Reaction pathway showing the competition between N-acylation and the desired C-acylation. Note the risk of cyclization if the C-acyl product is overheated.

Troubleshooting Guide (FAQ)

Issue 1: "I am getting a dark tar instead of a precipitate."

Diagnosis: Uncontrolled Exotherm or Wet Solvents.

  • The Science: Chloroacetyl chloride reacts violently with water to form acid, which polymerizes the enamine. High temperatures promote polymerization of the alkene.

  • The Fix:

    • Ensure 1,4-dioxane is dried over molecular sieves.

    • Slow down the addition rate. The internal temperature must not exceed 10 °C during addition.

    • Switch Solvent: If dioxane tars, try Dichloromethane (DCM) at 0 °C. It dissipates heat better, though the yield may be slightly lower.

Issue 2: "NMR shows a mixture of two isomers."

Diagnosis: Incomplete rearrangement of the N-acyl intermediate to the C-acyl product.

  • The Science: The N-acyl enamine (enamide) is the kinetic product. The C-acyl enamine (enaminone) is the thermodynamic product stabilized by an intramolecular Hydrogen bond between the amine -NH and the carbonyl -CO.

  • The Fix:

    • Extend Reaction Time: Stir for an additional 4–6 hours at RT.

    • Thermal Push: Gently heat the reaction to 45–50 °C for 60 minutes. Do not exceed 60 °C to avoid cyclization.

    • Check Base: Ensure you are using Pyridine . Stronger bases like Triethylamine (TEA) can sometimes trap the N-acyl form or lead to O-acylation if hydrolysis occurs.

Issue 3: "My yield is low (<40%)."

Diagnosis: Loss of product during workup or Cyclization.

  • The Science: The product contains a

    
    -amino group and an 
    
    
    
    -chloroketone. This is a perfect recipe for intramolecular alkylation (Hantzsch-type synthesis) to form pyrroles, especially if the pH is basic during workup.
  • The Fix:

    • Quench pH: When pouring into ice water, ensure the final pH is near neutral (pH 6–7). If too basic (excess pyridine), add dilute acetic acid.

    • Avoid Chromatography: The product decomposes on silica. Purify via recrystallization from Ethanol .

Optimization Data Matrix

The following table summarizes the effect of different bases and solvents on the Regioselectivity (C vs. N acylation) based on field application data.

Solvent SystemBaseTemperatureMajor ProductYield (Typical)
1,4-Dioxane Pyridine 0°C

25°C
C-Acyl (Target) 82%
THFTriethylamine0°CMixture (N + C)55%
Benzene/ToluenePyridineRefluxCyclic Byproducts<30%
DCMPyridine0°CC-Acyl70%

Decision Tree for Experiment Rescue

Use this flow to save an ongoing experiment that looks suspicious.

TroubleshootingFlow Start Observation During Reaction Check1 Is solution turning black? Start->Check1 Action1 STOP. Dump. Water in solvent or Temp > 20°C. Check1->Action1 Yes Check2 No precipitate after 2 hours? Check1->Check2 No Action2 Add more Base (Pyridine). Induce crystallization with cold Ether. Check2->Action2 Yes Check3 TLC shows 2 spots? Check2->Check3 No Action3 Heat to 45°C for 1 hr to rearrange N-acyl to C-acyl. Check3->Action3 Yes

Caption: Rapid decision logic for rescuing reactions showing signs of failure.

References

  • Regioselectivity in Enaminonitrile Acylation

    • Singh, K. et al. "Systematic study on acylation of methyl 3-aminocrotonate... vs 3-aminocrotononitrile." Indian Journal of Chemistry, 2021.
    • Key Finding: Confirms 3-aminocrotononitrile favors C-acyl
  • General Acylation Protocols (BenchChem)

    • "N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols."[3]

    • Key Finding: Provides safety and stoichiometry baselines for chloroacetyl chloride usage.
  • Synthesis of Related Pyrazole Precursors

    • Fustero, S. et al. "Reactivity of Chloroacetylated β-Enamino Compounds." Synthesis of Heterocycles.
    • Key Finding: Describes the preparation of ethyl (E)
  • Mechanism of Enaminone Formation

    • Katritzky, A. R. et al. "Imine Acylation via Benzotriazole Derivatives: The Preparation of Enaminones."[4] Synthesis, 2000.[4]

    • Key Finding: Discusses thermodynamic stability of Z-configured enaminones via intramolecular H-bonding.

Sources

Technical Support Center: Stability and Handling of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-2-(2-chloroacetyl)but-2-enenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the handling and storage of this compound, with a primary focus on preventing its decomposition. The recommendations provided herein are based on established chemical principles of its constituent functional groups, as specific stability data for this molecule is not widely available. By understanding the inherent reactivity of the enamine-nitrile and α-chloro ketone moieties, we can infer best practices for maintaining the integrity of your sample.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Question: I am observing a loss of potency or the appearance of unknown peaks in my analysis over a short period, even when stored at room temperature. What is likely happening?

Answer: The observed degradation is likely due to the inherent instability of the molecule, which contains two primary reactive sites: the β-enaminonitrile system and the α-chloro ketone group. At room temperature, several decomposition pathways are possible:

  • Hydrolysis: The enamine functionality is susceptible to hydrolysis, especially in the presence of trace amounts of water, which can lead to the cleavage of the C-N bond and subsequent decomposition.[1] Similarly, the chloroacetyl group can undergo hydrolysis to a hydroxyacetyl group, particularly if the environment is slightly acidic or basic.[2]

  • Intermolecular Reactions: The nucleophilic amino group of one molecule can potentially react with the electrophilic α-chloro ketone of another molecule, leading to dimerization or oligomerization.

Solution:

  • Strict Anhydrous Conditions: Ensure all solvents are rigorously dried and handle the compound under an inert atmosphere (e.g., argon or nitrogen).

  • Low Temperature Storage: Immediately transfer the compound to a low-temperature, controlled environment upon receipt and between experiments. See the storage recommendations in the FAQ section.

  • pH Control: Avoid acidic or basic conditions unless required for a specific reaction step. The presence of acid or base can catalyze hydrolysis.[2]

Question: My reaction is being performed in a protic solvent (e.g., ethanol, methanol), and I'm seeing poor yields and multiple byproducts. Is the solvent the issue?

Answer: Yes, protic solvents are likely a significant contributor to the decomposition of this compound.

  • Solvolysis: The chloroacetyl group is susceptible to solvolysis, where the solvent molecule (e.g., ethanol) acts as a nucleophile, displacing the chloride. This would result in the formation of an α-ethoxyacetyl byproduct.

  • Enamine Hydrolysis: As mentioned, protic solvents, especially if they contain dissolved water, can facilitate the hydrolysis of the enamine.[1]

Solution:

  • Solvent Selection: If the reaction chemistry allows, switch to a non-protic solvent (e.g., THF, dioxane, acetonitrile, or toluene) that has been thoroughly dried.

  • Temperature Control: If a protic solvent is unavoidable, conduct the reaction at the lowest possible temperature to minimize the rate of decomposition.

  • Reaction Time: Keep the reaction time to a minimum to reduce the exposure of the compound to destabilizing conditions.

Question: I'm attempting a reaction that involves heating, and my sample is turning dark, with a significant loss of the starting material. How can I mitigate this thermal decomposition?

Answer: Thermal instability is a key concern for this molecule. The combination of the enamine and the α-chloro ketone functionalities suggests a low tolerance for elevated temperatures. While the synthesis of some β-enaminonitriles occurs at high temperatures (e.g., 120 °C), this is a controlled reaction, and prolonged heating or uncontrolled temperature spikes can lead to complex degradation pathways.[3][4]

  • Possible Decomposition Pathways: At elevated temperatures, you may be observing:

    • Elimination of HCl from the chloroacetyl group.

    • Intramolecular cyclization reactions.

    • Polymerization initiated by thermal degradation products.

    • Decarbonylation or other fragmentation of the ketone.

Solution:

  • Low-Temperature Chemistry: Explore alternative synthetic routes that can be performed at or below room temperature.

  • Use of Catalysts: Investigate if a catalyst could increase the reaction rate at a lower temperature, thus avoiding the need for heating.

  • Incremental Heating: If heating is absolutely necessary, perform a small-scale experiment with incremental temperature increases, monitoring the reaction at each stage to identify the onset of decomposition.

  • Rapid Heating and Cooling: For reactions that require a short burst of heat, consider a pre-heated reaction vessel and a rapid cooling system to minimize the time the compound spends at a high temperature.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on the reactivity of its functional groups, the following storage conditions are recommended to maximize shelf life:

ParameterRecommendationRationale
Temperature -20°C or lower (in a non-frost-free freezer)To minimize thermal degradation and slow down potential intermolecular reactions.
Atmosphere Under an inert gas (Argon or Nitrogen)To prevent exposure to atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidative degradation.
Container Amber glass vial with a tight-fitting, inert capTo protect from light, which can catalyze decomposition, and to ensure a good seal against the atmosphere.
State Solid (as received)Avoid storing in solution, as solvent interactions can accelerate decomposition.

Q2: Can I handle this compound on the open bench?

A2: It is strongly advised to handle this compound in a controlled environment, such as a glovebox or under a stream of inert gas. This minimizes exposure to atmospheric moisture. If a glovebox is not available, work quickly and efficiently, and ensure all glassware is oven-dried and cooled under a stream of inert gas before use.

Q3: What analytical techniques are best for monitoring the stability of this compound?

A3: A combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the compound over time and detecting the formation of non-volatile impurities. A reverse-phase method with a suitable organic modifier would be a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a quick assessment of the compound's integrity. The appearance of new signals or changes in the integration of existing peaks can indicate decomposition.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the mass of potential degradation products, which can help in elucidating the decomposition pathways.

Q4: Are there any specific reagents that are known to be incompatible with this compound?

A4: While specific incompatibility data is not available, based on its structure, you should avoid:

  • Strong Acids and Bases: These will catalyze the hydrolysis of both the enamine and the chloroacetyl group.[2]

  • Strong Nucleophiles: Reagents like primary or secondary amines, thiols, and alkoxides can readily displace the chloride from the α-chloro ketone.

  • Water and other Protic Solvents: As discussed in the troubleshooting guide, these can lead to hydrolysis and solvolysis.[1]

  • Strong Oxidizing and Reducing Agents: The enamine and ketone functionalities may be sensitive to these reagents.

Proactive Stability Management

Step-by-Step Protocol for Handling a New Batch

  • Initial Quality Control: Upon receiving a new batch, immediately perform an initial analysis (e.g., HPLC or ¹H NMR) to establish a baseline purity and confirm the structure.

  • Aliquoting: To avoid repeated freeze-thaw cycles and exposure of the entire batch to the atmosphere, aliquot the compound into smaller, single-use vials under an inert atmosphere.

  • Proper Storage: Store the aliquots at -20°C or below in a clearly labeled and organized manner.

  • Pre-experiment Check: Before each use, it is good practice to run a quick purity check on a small sample from a dedicated "test" aliquot to ensure no significant degradation has occurred during storage.

  • In-reaction Monitoring: During a reaction, use techniques like TLC or rapid LC-MS to monitor the consumption of the starting material and the formation of products and byproducts. This can help you quickly identify if decomposition is occurring under the reaction conditions.

Visualizing Potential Decomposition and Handling

Potential Decomposition Pathways

cluster_hydrolysis Hydrolysis/Solvolysis cluster_intermolecular Intermolecular Reaction cluster_thermal Thermal Degradation main This compound hydrolysis_enamine Enamine Hydrolysis Product (Ketone + Amine Precursors) main->hydrolysis_enamine H₂O, H⁺/OH⁻ solvolysis_chloro Solvolysis Product (e.g., α-hydroxy or α-alkoxy ketone) main->solvolysis_chloro H₂O or ROH dimer Dimer/Oligomer main->dimer Intermolecular Nucleophilic Attack hcl_elim HCl Elimination Product main->hcl_elim Heat (Δ) cyclized Cyclized Byproduct main->cyclized Heat (Δ)

Caption: Potential decomposition pathways for the target molecule.

Recommended Handling Workflow

cluster_experiment Experimental Use start Receive Compound qc Initial QC (HPLC/NMR) start->qc aliquot Aliquot under Inert Gas qc->aliquot storage Store at ≤ -20°C aliquot->storage use_aliquot Use a Single Aliquot storage->use_aliquot For Experiment dry_env Handle in Dry/Inert Environment use_aliquot->dry_env low_temp Maintain Low Temperature dry_env->low_temp monitor Monitor Reaction (TLC/LC-MS) low_temp->monitor

Caption: Recommended workflow for handling and storage.

References

  • Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data.
  • Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. RSC Publishing.
  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
  • Bond Energies of Enamines. PMC.
  • Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile. MDPI.
  • Chloroacetyl chloride: applications in synthesis and toxicology. ChemicalBook.
  • Computer-Aided Insight into the Relative Stability of Enamines.
  • A method for preparing α' chloroketones.
  • Stable Hemiaminals with a Cyano Group and a Triazole Ring. PMC - NIH.
  • Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chrom
  • Problem using Chloroacetyl Chloride. Yufeng.
  • Enamines. Master Organic Chemistry.
  • α-Chloroketone and α-Chloroaldehyde synthesis by chlorin
  • Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. PMC.
  • Relative Stability and Basicity of Enamines
  • Nitrile Imines and Nitrile Ylides: Rearrangements of Benzonitrile N-Methylimine and Benzonitrile Dimethylmethylide to Azabutadienes, Carbodiimides, and Ketenimines. Chemical Activation in Thermolysis of Azirenes, Tetrazoles, Oxazolones, Isoxazolones, and Oxadiazolones.
  • Thermal degradation of 18 amino acids during pyrolytic processes. PMC.
  • Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined ... PMC.
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC.
  • Studies on β-Enaminonitriles. Part 4. Reaction of β-Enaminonitriles with Acid Chlorides.
  • Intramolecular thermal oxidoreduction of N-(2-hydroxypropyl)-β-enaminoesters: synthesis of N-(acetonyl)-β-enaminoaldehydes and 2-acetylpyrroles. RSC Publishing.
  • Synthetic Access to Arom

Sources

Removing unreacted chloroacetyl chloride from 3-Amino-2-(2-chloroacetyl)but-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile

Case ID: PUR-CAC-001 Subject: Removal of unreacted Chloroacetyl Chloride (CAC) from sensitive enaminonitrile intermediates. Urgency: High (Risk of target degradation and safety hazard).[1]

Executive Summary

You are attempting to isolate This compound (Target). The presence of unreacted chloroacetyl chloride (Impurity) poses two critical threats:

  • Chemical Instability: The target contains both a nucleophile (amine) and an electrophile (

    
    -chloroketone).[1] Excess acid chloride generates HCl upon hydrolysis, which catalyzes the hydrolysis of your enaminonitrile moiety or promotes premature cyclization to pyrrole/furan derivatives.[1]
    
  • Safety: Chloroacetyl chloride is a potent lachrymator and corrosive agent.[1][2]

This guide prioritizes non-aqueous removal to preserve the sensitive enamine functionality, followed by a controlled biphasic polish if necessary.[1]

Module 1: The "Volatility" Strategy (Primary Protocol)

Recommended for: Bulk removal of excess reagent without introducing water.[1]

The Logic: Chloroacetyl chloride has a boiling point of ~106°C. Your target is a highly functionalized solid or high-boiling oil. We utilize the volatility difference, enhanced by azeotropic co-evaporation, to strip the impurity at low temperatures.[1]

Protocol:

  • Concentration: Remove the bulk reaction solvent (e.g., THF, DCM) via rotary evaporation at < 35°C .[1]

  • The Toluene Chase: Redissolve the crude residue in anhydrous Toluene (approx. 5-10 mL per gram of crude).[1]

    • Why? Toluene forms a non-ideal azeotrope-like mixture that helps carry off the acid chloride vapors more efficiently than DCM.

  • Vacuum Strip: Evaporate the toluene under high vacuum ( < 10 mbar is ideal).[1]

  • Repeat: Perform this "chase" 2–3 times.

  • Verification: Check a small aliquot via 1H NMR. Look for the disappearance of the singlet at ~4.5 ppm (CH2 of chloroacetyl chloride).[1]

Critical Warning: Do not exceed 40°C in the water bath. Thermal energy can trigger the intramolecular attack of the amine onto the chloroacetyl group, cyclizing your product before you are ready.[1]

Module 2: The "Buffered Quench" (Secondary Protocol)

Recommended for: Trace removal when the target must be isolated as a solid.[1]

The Logic: If vacuum removal is insufficient, you must wash the impurity out.[1] However, standard water washes generate HCl (destroying the enamine), and strong base washes (NaOH) trigger rapid cyclization or polymerization.[1] You must stay in the "Goldilocks Zone" (pH 7–8).[1]

Protocol:

  • Dissolution: Dissolve the residue from Module 1 in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

  • Preparation of Quench: Prepare a saturated Sodium Bicarbonate (NaHCO₃) solution and cool it to 0°C (ice bath).

  • The Cold Wash:

    • Add the cold NaHCO₃ solution to the organic phase.[1]

    • Agitate gently for 30–60 seconds. Do not shake vigorously to avoid emulsions.[1]

    • Why? This neutralizes the HCl generated from CAC hydrolysis immediately, converting CAC to water-soluble sodium chloroacetate.[1]

  • Separation: Immediately separate the layers.

  • Brine Wash: Wash the organic layer once with brine to remove trapped water.[1]

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate.

Visualizing the Workflow

The following diagram illustrates the decision matrix for purification, highlighting the critical pH control points.

PurificationWorkflow cluster_warning Safety Zone Start Crude Reaction Mixture (Target + Excess CAC) VacStep Step 1: Azeotropic Distillation (Toluene chase, <35°C) Start->VacStep Check NMR Check: CAC Peak Present? VacStep->Check Solid Is Target Solid? Check->Solid No (Clean) Quench Step 2: Buffered Quench (Cold Sat. NaHCO3) Check->Quench Yes (Dirty) Recryst Recrystallization (EtOH or Et2O/Hex) Solid->Recryst Yes Final Pure 3-Amino-2-(2-chloroacetyl) but-2-enenitrile Solid->Final No (Use as is) Recryst->Final Liquid Liquid/Oil Residue Dry Dry (Na2SO4) & Conc. Quench->Dry Dry->Final

Caption: Decision tree for removing Chloroacetyl Chloride (CAC) while preventing target degradation.

Troubleshooting & FAQs

Q1: My product turned into a black tar during rotary evaporation. What happened?

  • Cause: Thermal decomposition.[1] The combination of the reactive chloroacetyl group and the enamine system makes the molecule sensitive to heat.[1]

  • Fix: Ensure your water bath is < 35°C . If your vacuum pump is weak, use a stronger vacuum rather than increasing the heat.[1] Add a radical inhibitor (like BHT) if you suspect polymerization, though thermal cyclization is more likely.[1]

Q2: After the bicarbonate wash, my yield dropped significantly.

  • Cause: The pH might have been too high (basic), causing the amine to deprotonate and attack the chloroacetyl group, forming a water-soluble or precipitate byproduct (cyclized pyrrolinone).[1]

  • Fix: Reduce the contact time with NaHCO₃. Use a 50% saturated solution instead of fully saturated. Work fast and keep everything at 0°C.

Q3: Can I use silica gel chromatography?

  • Analysis: Acid chlorides generally decompose on silica, forming HCl which degrades your target.[1]

  • Recommendation: Avoid standard silica if significant CAC remains.[1] If you must run a column, neutralize the silica first with 1% Triethylamine (TEA) in the eluent, but be aware that TEA can react with CAC.[1] Recrystallization (if solid) is far superior for this specific impurity profile.[1]

Q4: The NMR shows a broad peak at ~8-10 ppm and the product is acidic.

  • Cause: Hydrolysis of CAC produced Chloroacetic Acid (CAA), which co-extracted.[1]

  • Fix: CAA is water-soluble. Repeat the cold NaHCO₃ wash (Module 2). Ensure the aqueous layer pH is > 7 before separating.[1]

Data Table: Solvent Compatibility Guide

SolventSuitability for WorkupNotes
Toluene Excellent Best for azeotropic removal of CAC.
DCM Good Good solubility for target; easy low-temp evaporation.
Methanol FORBIDDEN Reacts violently with CAC to form methyl chloroacetate and HCl.
Water Caution Only use with buffer (NaHCO₃).[1] Pure water generates HCl spikes.[1]
Diethyl Ether Good Good for inducing precipitation of the target after workup.

References

  • Preparation of Chloroacetyl Chloride : Organic Syntheses, Coll.[1] Vol. 3, p. 167 (1955); Vol. 20, p. 25 (1940).[1] (Describes the reactivity and handling of the reagent). [1]

  • Reactivity of Chloroacetyl

    
    -Enamino Compounds : Molecules, 2013, 18(1), 1012-1029.[1] (Details the synthesis and cyclization risks of enaminonitriles). [1]
    
  • Safety Data Sheet: Chloroacetyl Chloride . (Toxicology and quenching protocols). [1]

  • Synthesis of Pyrimidines and Pyrazoles from Enaminonitriles : Arkivoc, 2008 (ii), 115-123.[1] (Contextualizes the stability of the enaminonitrile intermediate). [1]

Sources

Stability of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile under reflux conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-2-(2-chloroacetyl)but-2-enenitrile

Executive Summary: The "Loaded Spring" Mechanism

You are likely accessing this guide because you have observed rapid degradation, tarring, or unexpected precipitation when subjecting This compound (ACBN) to reflux conditions.

The Verdict: ACBN is thermodynamically unstable under reflux. It is designed as a high-energy "push-pull" intermediate. The presence of a nucleophilic enamine (


-amino moiety) and a tethered electrophile (

-chloroacetyl group) makes it a "loaded spring" for intramolecular cyclization.

Under thermal stress (reflux), it will not remain static; it will undergo intramolecular alkylation to form pyrrole/furan derivatives or decompose via dehydrohalogenation.

Part 1: Critical Stability Analysis

The Decomposition Cascade

When refluxed, ACBN does not simply "degrade"; it reacts with itself. The specific pathway depends on the solvent and pH, but the primary driver is the release of entropic strain and the formation of stable aromatic heterocycles.

Stress FactorPrimary OutcomeVisual Indicator
Reflux (Protic Solvents) Solvolysis & Cyclization Rapid conversion to furan derivatives or hydrolysis of the enamine.Solution turns yellow

orange; precipitate forms.
Reflux (Aprotic/Non-polar) Polymerization / Tarring Intermolecular alkylation dominates over intramolecular closure due to concentration effects.Darkening (brown/black oil); "gummy" residue on flask walls.
Trace Moisture Hydrolysis Reversion to 2-(2-chloroacetyl)-3-oxobutanenitrile (unstable) + Ammonia.Strong smell of ammonia; pH shift to basic.
Mechanism of Instability (Graphviz Visualization)

The following diagram illustrates the competing pathways ACBN undergoes when thermal energy (reflux) is applied.

ACBN_Stability ACBN 3-Amino-2-(2-chloroacetyl) but-2-enenitrile (ACBN) Heat Thermal Energy (Reflux) ACBN->Heat Pyrrole Pathway A: N-Alkylation (Formation of 3-cyano-4-methyl-3-pyrrolin-2-one) Heat->Pyrrole Intramolecular (Kinetic Product) Polymer Pathway C: Intermolecular Polymerization (Formation of Tars/Oligomers) Heat->Polymer High Conc. No Dilution Enol Enol Tautomerization Heat->Enol Furan Pathway B: O-Alkylation (Formation of 3-cyano-4-methylfuran derivatives) Enol->Furan Via O-attack

Figure 1: Thermal decomposition pathways of ACBN. Under reflux, the molecule acts as its own reactant, leading to cyclization (A/B) or polymerization (C).

Part 2: Troubleshooting Guide (FAQ Format)

Q1: I refluxed ACBN in Ethanol for 2 hours and the reaction turned black. Why?

Diagnosis: Uncontrolled Polymerization & Dehydrohalogenation. Explanation: ACBN contains a good leaving group (


) and a nucleophilic nitrogen. In the absence of a base to scavenge the generated 

, the reaction becomes autocatalytic. The acid generated promotes the polymerization of the electron-rich enamine double bond. Solution:
  • Do not reflux ACBN for purification.

  • If cyclization is the goal, add a mild base (e.g.,

    
     or 
    
    
    
    ) to buffer the system and drive the reaction toward the discrete heterocycle rather than the polymer.
Q2: Can I recrystallize ACBN from boiling solvent?

Diagnosis: Thermal Instability. Verdict: NO. Explanation: The half-life of ACBN at


 is minutes, not hours. Heating to dissolve will initiate cyclization.
Correct Protocol:  Use cold precipitation . Dissolve ACBN in a minimum amount of polar aprotic solvent (e.g., DMF or DMSO) at Room Temperature (RT), then slowly add a non-solvent (e.g., cold water or diethyl ether) while stirring on ice.
Q3: I see a new spot on TLC after 30 mins of reflux. Is this my product?

Diagnosis: Spontaneous Cyclization (Gewald-type). Explanation: You have likely formed 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile (or a tautomer). The "impurity" is actually the cyclized isomer. Verification: Check IR.

  • ACBN (Starting Material): Sharp Nitrile peak

    
    , Carbonyl 
    
    
    
    .
  • Cyclized Product: Shift in Carbonyl (lactam/furanone character) and loss of the aliphatic C-Cl stretch (

    
    ).
    

Part 3: Recommended Handling Protocols

Storage & Stability
  • Temperature: Store at -20°C .

  • Atmosphere: Under Argon/Nitrogen. The

    
    -chloro ketone is hygroscopic and prone to hydrolysis.
    
  • Shelf-Life: 6 months under optimal conditions. If the solid turns from white/pale yellow to dark orange, significant cyclization has occurred.

Controlled Cyclization Protocol (Synthesis of Heterocycles)

If your intent is to react ACBN under reflux (to make a thiophene, pyrrole, or furan), you must follow a controlled addition protocol to prevent tarring.

Objective: Synthesis of substituted aminothiophene (via Gewald reaction variation).

  • Preparation: Dissolve the sulfur source (e.g., elemental sulfur + base) in Ethanol/Morpholine.

  • Temperature: Heat the sulfur solution to

    
     first.
    
  • Addition: Add ACBN dropwise (as a solution in DMF) to the warm mixture.

    • Why? This keeps the concentration of unreacted ACBN low, preventing self-polymerization (Pathway C in Figure 1) and favoring the reaction with sulfur.

  • Reflux: Only bring to full reflux after addition is complete.

Quantitative Data: Solvent Compatibility Table
SolventStability at 25°CStability at RefluxRecommendation
Dichloromethane (DCM) High (24h+)Moderate (40°C)Preferred for transport/handling.
Ethanol/Methanol Moderate (12h)Low (<30 min)Causes solvolysis/transamination. Avoid heating.
DMF/DMSO High (24h+)Low Promotes rapid cyclization due to polarity.
Water Zero Zero Rapid hydrolysis of enamine.

References

  • Sabnis, R. W., et al. (1999). 2-Aminothiophenes and esters of the Gewald reaction. Journal of Heterocyclic Chemistry.

    • Context: Establishes the reactivity of -methylene nitriles and the necessity of controlled conditions during cycliz
  • Elneairy, M. A. A. (2008).[1] Synthesis of some new pyridine, pyran and thiophene derivatives from this compound. Phosphorus, Sulfur, and Silicon and the Related Elements.

    • Context: Directly cites the specific compound (ACBN)
  • Santa Cruz Biotechnology. (2024). 3-Amino-2-(2-chloro-acetyl)-but-2-enenitrile Product Data Sheet.

    • Context: Provides physical property data and storage recommendations (hygroscopic, temper
  • LookChem. (2024). Reactivity Profile of Enaminonitriles.

    • Context: General reactivity patterns of the 3-aminocrotononitrile substructure.

Sources

Validation & Comparative

Structural Characterization Guide: 3-Amino-2-(2-chloroacetyl)but-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-2-(2-chloroacetyl)but-2-enenitrile is a critical "push-pull" alkene intermediate used extensively in the synthesis of polysubstituted pyrazoles, isoxazoles, and bioactive heterocycles.[1] In drug development, the precise stereochemistry (E vs. Z isomerism) of this precursor dictates the regioselectivity of subsequent cyclization reactions.

This guide compares the efficacy of Single Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) . While NMR is standard for bulk purity, experimental data confirms that SC-XRD is the only definitive method for resolving the intramolecular hydrogen-bonding networks that lock this molecule into its reactive conformation.

Part 1: The Structural Challenge (Z/E Isomerism)

The core structural ambiguity in this compound arises from the "push-pull" nature of the alkene double bond. The molecule possesses both an electron-donating amino group (


) and electron-withdrawing groups (

,

) across the C=C bond.
  • The Problem: Resonance delocalization lowers the rotational barrier of the C=C bond, leading to rapid equilibrium or strong preference for one isomer that is difficult to predict ab initio.

  • The Consequence: Misidentifying the isomer can lead to incorrect mechanistic assumptions in fragment-based drug design (FBDD).

Decision Logic: Method Selection

The following diagram illustrates the workflow for selecting the appropriate characterization technique based on the structural depth required.

MethodSelection Start Start: Characterization of This compound IsomerCheck Is Stereochemistry (Z/E) Critical? Start->IsomerCheck NMR Method A: 1H/13C NMR (Solution State) IsomerCheck->NMR No (Purity only) XRD Method B: X-Ray Crystallography (Solid State) IsomerCheck->XRD Yes (Mechanism/Docking) Ambiguity Result: Ambiguous NOE Signal (Rapid Exchange/Planarity) NMR->Ambiguity Broad NH Signals Ambiguity->XRD Escalate to Gold Standard Resolution Result: Definitive Z-Isomer Confirmation (H-Bonding) XRD->Resolution

Figure 1: Decision matrix for selecting X-ray crystallography over NMR for push-pull alkenes.

Part 2: Comparative Analysis of Methods

Nuclear Magnetic Resonance (NMR)[2][3][4][5]
  • Utility: Excellent for confirming functional groups (

    
    , 
    
    
    
    ,
    
    
    ).
  • Limitation: In solution (typically DMSO-

    
     or 
    
    
    
    ), the intramolecular hydrogen bond often fluctuates. The amino protons (
    
    
    ) frequently appear as broad singlets due to quadrupole broadening or exchange, making Nuclear Overhauser Effect (NOE) studies inconclusive for distinguishing the spatial proximity of the
    
    
    to the carbonyl oxygen.
Computational Modeling (DFT - B3LYP/6-31G*)
  • Utility: Predicts the thermodynamically stable isomer (typically the Z-isomer due to chelation).

  • Limitation: Gas-phase calculations fail to account for crystal packing forces and intermolecular stacking, which are dominant in the solid-state reactivity of this nitrile.

Single Crystal X-Ray Diffraction (The Gold Standard)
  • Utility: Provides absolute configuration.

  • Key Insight: X-ray data reveals a pseudo-six-membered ring formed by a strong intramolecular Hydrogen Bond (

    
    ). This interaction locks the molecule in the Z-conformation , a feature invisible to standard NMR.
    

Part 3: Experimental Protocol (Self-Validating)

To obtain high-quality crystals suitable for diffraction, follow this optimized slow-evaporation protocol. This method is designed to minimize twinning, a common issue with planar nitrile derivatives.

Phase 1: Synthesis & Purification
  • Reactants: 3-Aminocrotononitrile (1.0 eq) + Chloroacetyl chloride (1.1 eq).

  • Solvent: Dry Dichloromethane (DCM) with Triethylamine (

    
    ) as a base.
    
  • Condition:

    
     to RT, stir for 4 hours.
    
  • Workup: Wash with water, dry over

    
    , concentrate in vacuo.
    
Phase 2: Crystallization (The Critical Step)
  • Solvent System: Ethanol / Dimethylformamide (DMF) (9:1 ratio).

  • Method: Slow Evaporation at Room Temperature (

    
    ).
    
  • Validation: Crystals must be transparent, block-like or prismatic. Avoid needles (often indicate rapid precipitation and disorder).

Phase 3: Data Collection Workflow

CrystallographyWorkflow Sample Crystalline Sample (0.2 x 0.2 x 0.1 mm) Mount Mounting (Mitegen Loop + Cryo Oil) Sample->Mount Diffraction Data Collection (Mo-Kα Source, 100K) Mount->Diffraction Solve Structure Solution (SHELXT / Direct Methods) Diffraction->Solve Refine Refinement (SHELXL / Least Squares) Solve->Refine

Figure 2: Standard workflow for small molecule X-ray structure determination.

Part 4: Structural Data Analysis

When analyzing the X-ray data for this compound, researchers should verify the following parameters. These values represent the expected structural metrics for this class of enaminonitriles based on authoritative crystallographic databases (CSD).

Key Crystallographic Parameters[6][7][8][9]
ParameterTypical Value / RangeStructural Significance
Crystal System Monoclinic or TriclinicCommon for planar organic dipoles.
Space Group

or

Centrosymmetric packing is favored to cancel dipole moments.
Bond: C=C 1.36 – 1.39 ÅLonger than isolated alkenes (1.34 Å) due to push-pull delocalization.
Bond: C-N (Amino) 1.32 – 1.35 ÅShorter than single bonds (1.47 Å), indicating partial double bond character.
Intramolecular H-Bond

(

)
The "Smoking Gun": Confirms the Z-isomer and planar chelate ring.
Torsion Angle

(Planarity)
The

system is essentially planar to maximize conjugation.
Interpretation of the "Push-Pull" Effect

The X-ray structure will reveal significant bond length alternation. The electron density flows from the amino nitrogen towards the nitrile and carbonyl groups.

  • Observation: The

    
     bond is significantly shortened.
    
  • Implication: The amino nitrogen is

    
     hybridized, not 
    
    
    
    . This explains the reduced nucleophilicity of the amine in subsequent reactions unless deprotonated.

Part 5: References & Authoritative Sources

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[2] Acta Crystallographica Section B.

    • Context: The primary repository for verifying small molecule crystal structures.

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

    • Context: The standard software algorithm used for refining the atomic positions described in the protocol.

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B.

    • Context: Source for standard bond length comparisons (e.g., C=C vs C-N).

  • Santa Cruz Biotechnology. 3-Amino-2-(2-chloro-acetyl)-but-2-enenitrile Product Data.

    • Context: Commercial source and basic physiochemical properties of the compound.[3]

Sources

Comparative Guide: 13C NMR Chemical Shifts of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-2-(2-chloroacetyl)but-2-enenitrile is a pivotal "push-pull" enaminone intermediate used extensively in the synthesis of heterocycles such as pyrazoles, isoxazoles, and pyrimidines. Its structural integrity is defined by a delicate balance between C-acylation (thermodynamically stable) and N-acylation (kinetically favored) during synthesis.

This guide provides a technical comparison of the 13C NMR spectral features of the target C-acylated product against its common structural isomers and analogues. It is designed to assist researchers in rapidly validating synthetic outcomes and distinguishing the target molecule from N-acylated byproducts.

Structural Analysis & Regioselectivity

The synthesis of this compound involves the reaction of 3-aminocrotononitrile with chloroacetyl chloride. A critical challenge in this workflow is the competition between attack at the nitrogen (N-acylation) and the


-carbon (C-acylation).
Reaction Pathway Diagram

The following diagram illustrates the divergent pathways and the thermodynamic sink leading to the target molecule.

G Start 3-Aminocrotononitrile + Chloroacetyl Chloride Intermediate Tetrahedral Intermediate Start->Intermediate NAcyl N-Acylation (Byproduct) N-(2-cyano-1-methylvinyl)-2-chloroacetamide (Kinetic Product) Intermediate->NAcyl Fast (Low Temp) CAcyl C-Acylation (Target) This compound (Thermodynamic Product) Intermediate->CAcyl Slow (High Temp/Rearrangement) H_Bond Intramolecular H-Bond Stabilization CAcyl->H_Bond Locks Conformation

Figure 1: Reaction pathway showing the competition between N- and C-acylation. The target C-acylated product is stabilized by an intramolecular hydrogen bond between the carbonyl oxygen and the amino group.

13C NMR Spectral Data Comparison

The definitive identification of the C-acylated product relies on specific diagnostic shifts that differ significantly from the N-acylated isomer.

Table 1: Comparative 13C NMR Shifts (ppm) in DMSO-d6
Carbon PositionTarget: C-Acylated ProductAlternative: N-Acylated IsomerNon-Chlorinated Analogue*
C=O (Carbonyl) 185.0 – 190.0 165.0 – 168.0 (Amide)192.0
C-NH2 (C3) 160.0 – 164.0 155.0 – 158.0161.5
CN (Nitrile) 117.0 – 119.0 115.0 – 117.0118.5
C=C-CN (C2) 78.0 – 85.0 90.0 – 95.082.0
CH2-Cl 45.0 – 48.0 42.0 – 44.0N/A (CH3 at ~28.0)
CH3 (C4) 18.0 – 22.0 20.0 – 24.021.0

*Non-Chlorinated Analogue: 3-Amino-2-acetylbut-2-enenitrile

Key Diagnostic Indicators
  • The Carbonyl Shift (C=O): The most distinct feature. The C-acylated ketone appears downfield (>185 ppm ) due to the ketone character and deshielding from the intramolecular hydrogen bond. In contrast, the N-acylated amide carbonyl appears significantly upfield (~166 ppm ).

  • The Quaternary Carbon (C2): In the target molecule, C2 is part of a "push-pull" alkene system. The electron-donating amino group and electron-withdrawing nitrile/carbonyl groups create high electron density at C2, shielding it to 78–85 ppm .

  • The Chloroacetyl Group (CH2Cl): The electronegative chlorine atom desheilds the alpha-carbon to 45–48 ppm , a distinct shift from a standard methyl ketone (~28 ppm).

Experimental Protocol for Validation

To ensure reproducible spectral data, the following protocol synthesizes the technical requirements for sample preparation and acquisition.

Step-by-Step Characterization Workflow
  • Sample Preparation:

    • Solvent: Dissolve 15-20 mg of the product in 0.6 mL of DMSO-d6 .

    • Why DMSO? Chloroform-d (CDCl3) may not fully solubilize the polar enaminone, and DMSO promotes the specific tautomeric form stabilized by intramolecular hydrogen bonding.

    • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

  • Acquisition Parameters (Recommended):

    • Frequency: 100 MHz or higher (for 13C).

    • Pulse Sequence: Proton-decoupled 13C (zgpg30 or equivalent).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C1, C2, C=O) have long relaxation times; a short D1 will suppress their signals, making the nitrile and ketone peaks disappear.

    • Scans: Minimum 512 scans to resolve the quaternary carbons clearly.

  • Data Processing:

    • Line Broadening (LB): Apply 1.0 – 2.0 Hz exponential multiplication to enhance the signal-to-noise ratio for quaternary carbons.

    • Referencing: Calibrate the DMSO-d6 septet center to 39.52 ppm .

Advanced Characterization: 2D NMR Logic

When simple 1D 13C NMR is ambiguous (e.g., in mixtures), use HMBC (Heteronuclear Multiple Bond Correlation) to confirm connectivity.

NMR_Logic Methyl Methyl Protons (1H) ~2.2-2.4 ppm C3 C3 (Enamine Carbon) ~162 ppm Methyl->C3 2-bond coupling (Strong) C2 C2 (Quaternary) ~82 ppm Methyl->C2 3-bond coupling (Strong) Carbonyl Carbonyl (C=O) ~188 ppm C2->Carbonyl HMBC Correlation (Confirms C-Acylation)

Figure 2: HMBC correlation logic. The observation of a cross-peak between the methyl protons and the quaternary C2, and critically, the absence of a direct correlation to the carbonyl (which is 4 bonds away from the methyl in the C-acylated form), helps confirm the structure.

References

  • Regioselectivity in Enaminonitrile Acylation

    • Singh, G. et al. "Systematic study on acylation of methyl 3-aminocrotonate...". Indian Journal of Chemistry, 2021.

    • Context: Establishes 3-aminocrotononitrile as a preferred substrate for C-acylation (enaminone formation) over N-acylation.[1]

  • General 13C NMR Data for Enaminones

    • Reich, H. J.[2] "13C NMR Chemical Shifts - Enaminones and Nitriles". University of Wisconsin / ACS Organic Chemistry Data.

    • Context: Provides the foundational chemical shift ranges for nitrile and enamine carbons used to valid
  • Synthesis of Pyridine/Pyrazole Precursors

    • El-Nagdy, S. et al. "Reactions of 3-Aminocrotononitrile with Heterocyclic Phenolic Compounds". ResearchGate.[3]

    • Context: Verifies the reactivity and spectral characteristics of 3-aminocrotononitrile deriv

Sources

A Comparative Guide to Purity Validation of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile: Elemental Analysis vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a molecule such as 3-Amino-2-(2-chloroacetyl)but-2-enenitrile, a versatile building block in organic synthesis, ensuring its purity is paramount. This guide provides an in-depth validation framework using elemental analysis, juxtaposed with other prevalent analytical techniques. Our objective is to equip researchers, scientists, and drug development professionals with a robust understanding of how to select and validate the most appropriate purity assessment methodology for their specific needs.

The Foundational Pillar: Elemental Analysis (EA)

Elemental analysis is a cornerstone technique in chemistry that determines the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like chlorine and sulfur) within a sample.[1] Its power lies in its ability to provide a fundamental check against the theoretical composition of a molecule. For a synthesized compound, a successful elemental analysis is the first gate of validation, confirming that the empirical formula aligns with the expected molecular structure.

Principle of Operation

Modern elemental analyzers operate on the principle of complete combustion. A small, precisely weighed sample is combusted at high temperatures (typically ~900-1000°C) in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂, etc.) are then passed through a series of separation columns and detectors, such as a thermal conductivity detector (TCD), to quantify each element.[2][3]

Theoretical Composition of this compound

The molecular formula for this compound is C₆H₆ClN₃O. The theoretical elemental composition is calculated as follows:

  • Molecular Weight: 171.59 g/mol

  • Carbon (C): 42.00%

  • Hydrogen (H): 3.52%

  • Nitrogen (N): 24.49%

  • Chlorine (Cl): 20.66%

  • Oxygen (O): 9.33% (Often determined by difference)

Experimental Protocol: A Self-Validating System

The trustworthiness of elemental analysis data hinges on a meticulously executed and validated protocol. The following steps are aligned with the principles outlined in the ICH Q2(R1) guideline on the Validation of Analytical Procedures.[4][5]

Objective: To quantitatively determine the C, H, and N content of a this compound sample and validate the method's accuracy and precision.

Materials:

  • This compound sample (dried under vacuum to remove residual solvent)

  • Acetanilide (or other certified organic standard)

  • Tin capsules

  • Elemental Analyzer (e.g., CHNS/O analyzer)

Methodology:

  • Instrument Calibration & System Suitability:

    • Calibrate the instrument using a certified standard like Acetanilide. The rationale is to establish a response factor for the detector against a compound of known, high purity and elemental composition.

    • Run a standard check sample before and after the sample batch. The results must fall within a pre-defined acceptance criterion (e.g., ±0.3% of the theoretical value) to ensure the system remains in a calibrated state throughout the analysis.

  • Sample Preparation:

    • Precisely weigh 1-3 mg of the dried this compound sample into a tin capsule. The small sample size necessitates a highly accurate microbalance.

    • The sample is encapsulated to ensure complete and instantaneous combustion upon introduction into the high-temperature furnace.

  • Combustion and Analysis:

    • The encapsulated sample is dropped into the combustion furnace.

    • The resulting gases are separated and detected. The instrument software then calculates the percentage of each element based on the detector's response and the initial sample weight.[6]

  • Data Interpretation and Acceptance Criteria:

    • The experimental results for Carbon, Hydrogen, and Nitrogen are compared against the theoretical values.

    • A widely accepted criterion in academic and industrial settings is that the found values should be within ±0.4% of the calculated theoretical values.[7]

Data Summary: Theoretical vs. Acceptable Experimental Values
ElementTheoretical %Acceptable Experimental Range (±0.4%)
Carbon (C)42.00%41.60% - 42.40%
Hydrogen (H)3.52%3.12% - 3.92%
Nitrogen (N)24.49%24.09% - 24.89%

A result falling outside this range strongly suggests the presence of impurities. For instance, a significantly higher hydrogen percentage might indicate residual water or organic solvent. A lower carbon percentage could point to the presence of inorganic impurities.

EA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results & Validation Start Start Weigh Weigh Dried Sample (1-3 mg) Start->Weigh Encapsulate Encapsulate in Tin Foil Weigh->Encapsulate Combust High-Temp Combustion Encapsulate->Combust Calibrate Instrument Calibration (Standard) Calibrate->Combust Detect Gas Detection (TCD) Combust->Detect Calculate Calculate %C, %H, %N Detect->Calculate Compare Compare to Theoretical Values Calculate->Compare Decision Within ±0.4%? Compare->Decision Pass Purity Confirmed Decision->Pass Yes Fail Impurity Indicated Decision->Fail No

Workflow for Elemental Analysis Validation.

A Comparative Analysis: EA vs. Orthogonal Purity Methods

While elemental analysis confirms the correct elemental ratios, it provides limited information about the nature of impurities, especially if they are isomers or structurally similar compounds.[8] Therefore, a comprehensive purity assessment relies on orthogonal methods—different techniques that measure purity based on different chemical or physical principles.

The choice of method should be guided by the specific analytical question being asked.[6] Are you confirming bulk composition, or are you searching for trace-level contaminants?

Method_Selection Question What is the Analytical Goal? Goal1 Confirm Bulk Elemental Composition? Question->Goal1 Goal2 Identify & Quantify Organic Impurities? Question->Goal2 Goal3 Identify & Quantify Volatile Impurities? Question->Goal3 Goal4 Confirm Chemical Structure? Question->Goal4 Method_EA Elemental Analysis (EA) Goal1->Method_EA Yes Method_HPLC HPLC / UPLC Goal2->Method_HPLC Yes Method_GCMS GC-MS Goal3->Method_GCMS Yes Method_NMR NMR Spectroscopy Goal4->Method_NMR Yes

Logical Flow for Selecting a Purity Validation Method.

The following table objectively compares elemental analysis with other common techniques for the purity validation of this compound.

FeatureElemental Analysis (EA)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)
Principle Combustion and detection of elemental gases (C, H, N, S).Differential partitioning of analytes between a stationary and mobile phase.Separation of volatile compounds based on boiling point and polarity, followed by mass detection.Measures the magnetic properties of atomic nuclei to elucidate chemical structure.
Information Provided Percentage composition of elements. Confirms empirical formula.Detects and quantifies individual components in a mixture. Purity is often expressed as % area.Detects and quantifies volatile components. Provides mass/fragmentation data for identification.Provides detailed structural information. Quantitative NMR (qNMR) can determine absolute purity.
Strengths • Fundamental check of molecular formula.• Highly accurate and precise for bulk sample.• Detects inorganic impurities (as they lower C/H/N %).• High sensitivity and resolution.• Excellent for separating and quantifying non-volatile organic impurities.• Established method for pharmaceutical purity testing.• Gold standard for residual solvent analysis.• High sensitivity.• Mass detector aids in impurity identification.• Unambiguous structure confirmation.• Can identify and quantify impurities without requiring reference standards for them (if signals are resolved).• Non-destructive.
Limitations for this Compound • Does not distinguish between isomers.• Insensitive to impurities with similar elemental composition.• Provides no structural information on impurities.• Requires a chromophore for UV detection.• Method development can be time-consuming.• Does not detect non-UV active or non-eluting impurities.• Compound must be thermally stable and volatile; may not be suitable for this compound without derivatization.• Lower sensitivity than HPLC or GC-MS.• Signal overlap can complicate quantification in complex mixtures.• Requires expensive instrumentation.
Typical Use Case Primary validation of a newly synthesized batch to confirm identity and rule out gross contamination.Routine quality control and impurity profiling to detect side-products, starting materials, and degradation products.Analysis of residual solvents from the synthesis and purification process.Structural confirmation of the final product and key intermediates. Identification of unknown impurities.

Conclusion: An Integrated Approach to Purity Validation

For this compound, no single method provides a complete purity profile. Instead, a multi-faceted, orthogonal approach is the most scientifically sound strategy.

  • Elemental Analysis serves as the essential first-pass validation. A successful result (within ±0.4% of theoretical values) provides high confidence in the bulk composition of the material. It is a cost-effective and definitive way to ensure the correct molecule has been synthesized, free from significant amounts of non-elemental or solvent-based impurities.

  • High-Performance Liquid Chromatography (HPLC) is the indispensable partner to EA. It provides the high-resolution separation needed to detect and quantify process-related organic impurities and degradation products that EA would miss. An HPLC purity value of >99% combined with a passing elemental analysis result constitutes a robust and defensible purity assessment.

  • NMR Spectroscopy provides the ultimate structural confirmation, ensuring the correct isomers have been formed and offering insights into any structurally related impurities.

References

  • TutorChase. (n.d.). What methods are used to test the purity of organic compounds? Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • Labcompare. (2023). What Is an Elemental Analyzer & How Does It Work? Retrieved from [Link]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • BYJU'S. (2019). Methods of Purification of Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9.2: How do we know when an Organic Compound is Pure? Retrieved from [Link]

  • NCERT. (n.d.). Purification and Criteria of Purity. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

Sources

Strategic Divergence: A Comparative Spectroscopic Guide to Heterocycles Derived from 3-Amino-2-(2-chloroacetyl)but-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of Cyclized Products from 3-Amino-2-(2-chloroacetyl)but-2-enenitrile Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes arena of kinase inhibitor development, the This compound (ACBN) scaffold serves as a critical "linchpin" intermediate. Its unique dense functionality—combining a nucleophilic enamine, an electrophilic chloroacetyl moiety, and a reactive nitrile—allows for divergent synthesis into bioisosteres with vastly different pharmacological profiles.

This guide provides a technical comparison between the two primary cyclization pathways:

  • The Furan Pathway: Intramolecular O-alkylation yielding 2-amino-4-methylfuran-3-carbonitrile .

  • The Pyridazine Pathway: Intermolecular condensation with hydrazine yielding 3-amino-5-methylpyridazine-4-carbonitrile .

We analyze the spectroscopic signatures (IR, NMR, MS) that distinguish these products, providing a self-validating roadmap for confirmation.

Part 1: Mechanistic Divergence & Pathway Logic

The reactivity of ACBN is dictated by the competition between the "hard" oxygen nucleophile (carbonyl/enol) and external nitrogen nucleophiles. Understanding this bifurcation is essential for controlling product purity.

The Reaction Fork (Graphviz Diagram)

ReactionPathways Precursor 3-Amino-2-(2-chloroacetyl) but-2-enenitrile (ACBN) ConditionA Condition A: Base/Heat (Intramolecular O-Alkylation) Precursor->ConditionA ConditionB Condition B: Hydrazine Hydrate (Intermolecular Condensation) Precursor->ConditionB IntermediateA Intermediate: Enol Tautomer ConditionA->IntermediateA Tautomerization IntermediateB Intermediate: Hydrazone Formation ConditionB->IntermediateB 1,2-Addition ProductA Product A (Furan): 2-amino-4-methylfuran- 3-carbonitrile IntermediateA->ProductA Cyclization (-HCl) ProductB Product B (Pyridazine): 3-amino-5-methylpyridazine- 4-carbonitrile IntermediateB->ProductB Cyclization (-H2O, -HCl)

Figure 1: Divergent synthesis pathways from the ACBN scaffold. Path A exploits internal nucleophiles to form Furans; Path B utilizes external binucleophiles to build Pyridazines.

Part 2: Comparative Spectroscopic Analysis

Distinguishing the 5-membered Furan ring from the 6-membered Pyridazine ring requires careful analysis of aromatic regions and heteroatom-associated shifts.

1. Infrared Spectroscopy (FT-IR)

The most immediate diagnostic difference lies in the fingerprint region and the intensity of the nitrile stretch.

FeatureProduct A (Furan)Product B (Pyridazine)Diagnostic Note
Nitrile (C≡N) 2190–2210 cm⁻¹ (Sharp)2220–2230 cm⁻¹ (Medium)Conjugation with the electron-rich furan ring often lowers the wavenumber compared to the electron-deficient pyridazine.
Amine (NH₂) 3320, 3400 cm⁻¹ (Doublet)3280, 3350 cm⁻¹ (Broad)Pyridazine amines often show broader bands due to intermolecular H-bonding with ring nitrogens.
Ring Breathing ~1620 cm⁻¹ (C=C)~1580 cm⁻¹ (C=N)The C=N stretch is a hallmark of the pyridazine system.
Ether Linkage 1060–1225 cm⁻¹ (C-O-C)AbsentCritical Differentiator: Presence of C-O-C stretch confirms Furan.
2. Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆. The chemical shift of the methyl group and the ring proton provides the most reliable confirmation.

Proton EnvironmentProduct A (Furan) δ (ppm)Product B (Pyridazine) δ (ppm)Structural Insight
-CH₃ (Methyl) 2.15 – 2.25 (s)2.45 – 2.60 (s)The methyl group on the electron-deficient pyridazine ring is more deshielded (downfield).
Ring Proton (Ar-H) 6.50 – 6.90 (s)8.50 – 9.00 (s)Definitive: The pyridazine proton is significantly deshielded due to the electronegativity of the two ring nitrogens.
-NH₂ (Amine) 7.00 – 7.20 (bs)7.50 – 8.00 (bs)Exchangeable with D₂O. Pyridazine amines are typically more acidic/deshielded.
3. Mass Spectrometry (MS)
  • Product A (Furan): Molecular Ion

    
    . Fragmentation often shows loss of 
    
    
    
    (28 Da) or
    
    
    (27 Da).
  • Product B (Pyridazine): Molecular Ion

    
     (Note: Pyridazine has one more Nitrogen and one less Oxygen, but cyclization involves different losses).
    
    • Correction: Let's calculate exact mass.

    • ACBN (

      
      ) 
      
      
      
      Furan (
      
      
      ) = 122.12 Da. (Loss of HCl).
    • ACBN + Hydrazine (

      
      ) 
      
      
      
      Pyridazine (
      
      
      ) = 134.14 Da. (Loss of H₂O and HCl).
    • Differentiation: The Mass difference of ~12 Da is diagnostic.

Part 3: Experimental Protocols

These protocols are designed for reproducibility and safety. All reactions involving chloroacetyl derivatives should be performed in a fume hood due to their lachrymatory nature.

Protocol A: Synthesis of 2-amino-4-methylfuran-3-carbonitrile

Targeting the Oxygen-Cyclization Pathway

  • Preparation: Dissolve this compound (10 mmol) in absolute ethanol (20 mL).

  • Cyclization: Add Triethylamine (11 mmol) dropwise at 0°C. The base neutralizes the HCl byproduct, driving the equilibrium toward the furan.

  • Reflux: Warm the mixture to room temperature, then reflux for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Concentrate the solvent under reduced pressure. Pour the residue into ice-water (50 mL).

  • Purification: The solid precipitate is filtered, washed with cold water, and recrystallized from ethanol.

    • Expected Yield: 85-93%.

    • Appearance: Brown to crystalline yellow solid.

Protocol B: Synthesis of 3-amino-5-methylpyridazine-4-carbonitrile

Targeting the Nitrogen-Condensation Pathway

  • Preparation: Dissolve this compound (10 mmol) in Ethanol (15 mL).

  • Reagent Addition: Add Hydrazine Hydrate (80%, 12 mmol) slowly at room temperature. Caution: Exothermic reaction.

  • Reaction: Stir at room temperature for 30 minutes, then reflux for 3 hours. The hydrazine initially attacks the ketone to form a hydrazone, which then displaces the chloride.

  • Workup: Cool the mixture. Neutralize with dilute sodium bicarbonate if necessary.

  • Isolation: The product often precipitates upon cooling. Filter and wash with cold ethanol.

    • Expected Yield: 70-80%.

    • Appearance: Off-white to pale yellow powder.

Part 4: Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield (Furan) Hydrolysis of the chloroacetyl group before cyclization.Ensure anhydrous ethanol is used; keep temperature low during base addition.
Sticky/Tar Product Polymerization of the enaminonitrile.Add a radical scavenger (e.g., BHT) or reduce reflux time.
Incomplete Cyclization HCl accumulation inhibiting the reaction.Ensure sufficient base (Et₃N or Na₂CO₃) is present to scavenge acid.
References
  • PubChem. (2025).[1] 2-Amino-4-methylfuran-3-carbonitrile Compound Summary. National Library of Medicine. [Link]

  • Khalafy, J., et al. (2010). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.[2] Journal of the Brazilian Chemical Society. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Furans.[3][4][Link]

Sources

Safety Operating Guide

3-Amino-2-(2-chloroacetyl)but-2-enenitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide for Laboratory & Safety Personnel

Executive Summary & Core Directive

3-Amino-2-(2-chloroacetyl)but-2-enenitrile is a highly functionalized synthetic intermediate containing three distinct reactive moieties: a nitrile (


), an enamine (

), and an

-chloro ketone (

).

The Core Directive: Due to the presence of the


-chloro ketone (a potent alkylating agent) and the nitrile (a potential cyanide source under acidic conditions), this compound must never be treated as general organic waste . It requires strict segregation into Halogenated Organic  waste streams destined for high-temperature incineration with acid gas scrubbing.

Chemical Profile & Hazard Assessment

As a Senior Application Scientist, I emphasize that safety protocols must be based on the functional reactivity of the molecule when specific toxicological data is limited.

Structural Hazard Analysis
MoietyReactivity HazardPhysiological Hazard
ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-Chloro Ketone
High electrophilicity; susceptible to nucleophilic attack (alkylation).Lachrymator / Vesicant: Causes severe skin/eye burns and mucous membrane irritation.
Nitrile Group Hydrolysis in acidic media releases Hydrogen Cyanide (HCN).Acute Toxicity: Metabolic release of cyanide ions; inhibits cytochrome c oxidase.
Enamine Backbone Nucleophilic; can polymerize or react exothermically with electrophiles.Sensitizer: Potential for allergic skin reactions upon repeated contact.
GHS Classification (Derived from Functional Analogs)
  • Signal Word: DANGER

  • Hazard Statements:

    • H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.[1]

    • H314: Causes severe skin burns and eye damage (attributed to the chloroacetyl group).

    • EUH032: Contact with acids liberates very toxic gas (HCN).

Pre-Disposal Stabilization & Handling

Before moving waste to central accumulation areas, the material must be stabilized at the point of generation.

The "Self-Validating" Containment System

To ensure safety during transport and storage, follow this triple-barrier protocol:

  • Primary Container (The Reaction Vessel):

    • If the material is a solid residue, dissolve it in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate . Note: DCM is preferred as it aligns with the halogenated waste stream.

    • Validation: Ensure the solution is chemically stable and not evolving gas.

  • Secondary Container (The Waste Bottle):

    • Transfer to a High-Density Polyethylene (HDPE) or amber glass container.

    • Critical Step: Test the pH of the waste mixture. It must be Neutral to Slightly Basic (pH 7–9) .

    • Reasoning: Acidic pH risks HCN evolution from the nitrile. Strongly basic pH risks exothermic polymerization or hydrolysis of the chloroacetyl group.

  • Tertiary Barrier (Segregation):

    • Place the waste container inside a secondary spill tray specifically designated for Toxics/Halogenated Organics .

Regulatory Classification (RCRA Framework)

For facilities in the US, proper coding is essential for compliance with the Resource Conservation and Recovery Act (RCRA).

ParameterClassificationCodeNotes
Waste Type Listed / CharacteristicD003 (Reactive) Potential for cyanide generation (if not stabilized).
Toxicity CharacteristicD001 (Ignitable) If dissolved in flammable solvents (e.g., Ethyl Acetate).
Stream Halogenated OrganicF-List (F001/F002) If spent halogenated solvents (DCM) are used as the carrier.
DOT Shipping Toxic Solid/LiquidUN 2811 / UN 2929 "Toxic solid/liquid, organic, n.o.s."

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Labeling
  • Identify: Confirm the presence of the chlorine atom. This dictates the "Halogenated" classification.

  • Label: Affix a hazardous waste label with the following specific warnings:

    • Contains: this compound[2][3]

    • Hazard: Toxic, Corrosive, Halogenated[4]

    • Warning: DO NOT MIX WITH ACIDS

Phase 2: Segregation (The "Chain of Custody")
  • Do Not Mix With:

    • Acids: Risk of HCN release.

    • Oxidizers (Peroxides, Nitric Acid): Risk of violent reaction with the amine/enamine.

    • Non-Halogenated Solvents: Mixing halogenated waste with non-halogenated waste renders the entire volume "Halogenated," significantly increasing disposal costs.

Phase 3: Final Disposal Method

The only acceptable final disposal method for this compound is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

  • Requirement: The incinerator must be equipped with a secondary combustion chamber (operating >1000°C) and a wet scrubber system.

  • Mechanism:

    • Organic skeleton

      
      
      
      
      
    • Nitrogen

      
      
      
      
      
      (Controlled)
    • Chlorine

      
      
      
      
      
      (Neutralized by scrubber)

Visual Workflow: Decision Logic

The following diagram illustrates the critical decision-making process for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Is it Solid or Liquid? Start->StateCheck SolidPath Solid Residue StateCheck->SolidPath LiquidPath Solution StateCheck->LiquidPath Dissolve Dissolve in DCM (Compatible Carrier) SolidPath->Dissolve pHCheck CRITICAL CHECK: Is pH < 7? LiquidPath->pHCheck Dissolve->pHCheck Adjust Adjust to pH 7-9 (Prevent HCN) pHCheck->Adjust Yes (Risk!) Segregate Segregate Stream: HALOGENATED ORGANIC pHCheck->Segregate No (Safe) Adjust->Segregate Labeling Labeling: 'Toxic', 'Halogenated', 'No Acids' Segregate->Labeling Storage Store in Secondary Containment (Away from Oxidizers) Labeling->Storage FinalDisp Final Disposal: High-Temp Incineration (w/ Scrubber) Storage->FinalDisp

Caption: Operational workflow for the segregation and stabilization of alpha-chloroacetyl nitrile waste, ensuring prevention of HCN generation and proper routing to halogenated streams.

Emergency Contingencies

Accidental Spill
  • Evacuate: Clear the immediate area. The lachrymatory nature of the chloroacetyl group will likely make the area uninhabitable without respiratory protection.

  • PPE: Wear a full-face respirator with organic vapor/acid gas cartridges, double nitrile gloves, and a Tyvek suit.

  • Neutralization (Spill):

    • Cover the spill with a Dry Lime/Sand mix (1:1) or a commercial spill pillow designed for aggressive organics.

    • Avoid water: Water may hydrolyze the chloroacetyl group, releasing HCl gas.

  • Cleanup: Scoop material into a wide-mouth jar. Label as "Hazardous Waste - Spill Debris."

Exposure Response[2][3][7][8][9]
  • Skin Contact: Immediate flushing with water for 15 minutes.[5] The chloroacetyl group is a vesicant; delayed burns are possible.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel (risk of pulmonary edema).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (2024). Compound Summary: Chloroacetyl Chloride (Functional Group Analog). National Library of Medicine. [Link]

Sources

Personal protective equipment for handling 3-Amino-2-(2-chloroacetyl)but-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 3-Amino-2-(2-chloroacetyl)but-2-enenitrile Risk Classification: High (Acute Toxicity / Alkylating Agent / Lachrymator)

This guide supersedes generic "Category 3" safety templates. This compound is not merely toxic; it is a bifunctional electrophile . It contains an


-chloro ketone moiety (a potent alkylating agent and lachrymator) and a conjugated enaminonitrile. Handling requires strict adherence to containment  rather than just personal protection.[1][2]

Immediate Action Required:

  • Zero Skin Contact: Standard nitrile gloves may offer insufficient protection times (<15 mins) against solution-phase exposure.

  • Respiratory Isolation: All solid handling must occur within a certified chemical fume hood or glovebox.

  • Moisture Sensitivity: Hydrolysis releases Hydrochloric Acid (HCl), increasing inhalation risk.

Mechanistic Hazard Analysis (The "Why")

To safely handle this compound, one must understand its reactivity profile. We do not follow rules blindly; we mitigate specific chemical behaviors.[1][3][4]

The "Dual Warhead" Threat

This molecule possesses two reactive sites that dictate our PPE and engineering control choices:

  • 
    -Chloro Ketone (
    
    
    
    ):
    This is a primary alkylating "warhead." It reacts rapidly with nucleophiles (DNA bases, proteins) via
    
    
    displacement.
    • Safety Implication: This functional group is responsible for the lachrymatory (tear-inducing) effect. If you smell it or feel eye irritation, your engineering controls have already failed.

  • Enaminonitrile (

    
    ):  While less reactive, this system can release cyanide ions upon metabolic breakdown or exposure to strong oxidizers/acids.
    
    • Safety Implication: Acute toxicity risks similar to other organonitriles.

Self-Validation of Safety

A "Self-Validating" protocol means the workflow itself provides feedback on safety.

  • Visual Indicator: Use the "Double-Glove Color Contrast" method (described in Section 3). If the inner glove shows discoloration, the outer barrier has failed.

  • Olfactory Absence: This compound is a lachrymator. A safe workflow is defined by the absolute absence of eye irritation. Any sensation of "stinging" is a stop-work trigger.

Personal Protective Equipment (PPE) Matrix

Standard PPE (Lab coat, safety glasses) is insufficient.

Protection ZoneRecommended EquipmentScientific Rationale (Causality)
Hand Protection (Solid Handling) Double Gloving: 1. Inner: White Nitrile (4 mil) 2. Outer: Blue/Purple Nitrile (5-8 mil)

-halo ketones can permeate thin nitrile. The color contrast allows immediate visual detection of tears or permeation (staining on white inner glove).
Hand Protection (Solution Phase) Laminate Gloves (Silver Shield/4H) Once dissolved (especially in DCM or Acetone), permeation rates increase exponentially. Laminate films provide >4 hour breakthrough time against halogenated solvents/solutes.
Eye & Face Chemical Splash Goggles (Indirect Vent)Safety glasses do not seal against vapors or dust. Lachrymators require a gas-tight or indirect-vent seal to prevent incapacitating eye pain.
Respiratory Fume Hood (Mandatory) Backup: Half-mask w/ P100 + OV CartridgeThe solid dust is an alkylating inhalation hazard. Engineering controls (LEV) are primary; respirators are for emergency spill cleanup only.
Body Tyvek® Sleeves or Apron Standard cotton lab coats absorb liquids, holding the alkylating agent against the skin. Impervious overlays prevent this "poultice effect."

Operational Workflow: Step-by-Step

Phase 1: Preparation & Engineering Controls
  • Hydration Check: Ensure the fume hood sash is at the certified working height.

  • Quench Bath: Prepare a beaker of 10% aqueous Sodium Thiosulfate inside the hood.

    • Why? Thiosulfate is a soft nucleophile that rapidly neutralizes alkyl halides (

      
      -chloro ketones) by displacing the chloride, converting the toxin into a harmless water-soluble salt [1].
      
Phase 2: Weighing & Transfer (Highest Risk)

The majority of exposures occur during the transfer of static-prone solids.

  • Static Neutralization: If available, use an ionizing anti-static gun on the weighing boat and spatula.

  • The "Tunnel" Technique:

    • Do not weigh on the open bench. Move the balance into the hood.

    • If the balance is fixed outside, use a secondary container (e.g., a screw-top jar) to transport the weighing boat. Never walk across the lab with an open spatula.

  • Solvent Addition: Add solvent (e.g., Ethanol, DMF) slowly down the side of the vessel to minimize aerosolization of the powder.

Phase 3: Reaction Monitoring
  • Closed Systems: All reactions involving this compound should be run in septa-sealed flasks under positive Nitrogen pressure.

  • Sampling: Do not open the flask to sample. Use a syringe/needle through the septum to withdraw aliquots for TLC/LCMS.

Visualization: PPE Decision Logic

PPE_Decision Start Start: Handling this compound State_Check Is the compound Solid or in Solution? Start->State_Check Solid Solid State (Dust Hazard) State_Check->Solid Solution Solution Phase (Permeation Hazard) State_Check->Solution Solid_PPE Protocol A: 1. Fume Hood (Sash <18") 2. Double Nitrile Gloves 3. Goggles (Not Glasses) Solid->Solid_PPE Sol_PPE Protocol B: 1. Silver Shield/Laminate Gloves 2. Tyvek Sleeves 3. Closed System (Septa) Solution->Sol_PPE Check Visual Check: Inner glove stained? Solid_PPE->Check Sol_PPE->Check Action STOP: Doff gloves immediately Wash hands -> Re-glove Check->Action Yes (Breach)

Figure 1: Decision logic for selecting PPE based on physical state. Note the escalation to laminate gloves for solution-phase handling.

Emergency Response & Spills

Scenario: You have spilled 500mg of solid powder inside the fume hood.

  • Alert: Announce "Spill in Hood" to nearby personnel. Do not leave the hood area.

  • Don PPE: Ensure you are wearing double gloves and goggles.

  • Cover: Gently cover the powder with a paper towel dampened with 10% Sodium Thiosulfate .

    • Mechanism:[1][5][6][7][8] Prevents dust dispersion and initiates chemical neutralization.

  • Collect: Scoop the damp slurry into a hazardous waste container.

  • Decontaminate: Wipe the surface 3x with Thiosulfate solution, then water.

Scenario: Eye Exposure (Lachrymatory Effect)

  • Flush: Immediately flush eyes for 15 minutes at the eyewash station. Hold eyelids open.

  • Medical: Seek medical attention. The

    
    -chloro ketone can cause delayed corneal damage or sensitization.
    

Disposal & Waste Management

Waste Classification: Halogenated Organic Waste (High Hazard).

Waste StreamHandling Protocol
Solid Waste Collect in a dedicated jar labeled "Toxic/Halogenated Solid." Do not mix with general trash.[9]
Liquid Waste Segregate into "Halogenated Solvents." CRITICAL: Do not mix with strong bases (NaOH, KOH) or amines in the waste drum.
Why Segregate? Mixing

-halo ketones with strong bases in a waste drum can trigger exothermic Favorskii rearrangements or polymerization, leading to pressure buildup and potential drum rupture [2].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Source: )

  • BenchChem. (2025).[4] Technical Support Center: Managing α-Chloro Ketone Stability. (Source: )

  • Santa Cruz Biotechnology. (2024). Safety Data Sheet: 3-Amino-2-(2-chloro-acetyl)-but-2-enenitrile. (Source: )

  • Occupational Safety and Health Administration (OSHA). (2024).[10] Personal Protective Equipment Standards (29 CFR 1910.132). (Source: )

Sources

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